Technical Documentation Center

5-(2-bromophenyl)-1H-pyrazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2-bromophenyl)-1H-pyrazol-3-amine
  • CAS: 149246-80-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-(2-bromophenyl)-1H-pyrazol-3-amine: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-(2-bromophenyl)-1H-pyrazol-3-amine, a heterocyclic compound of significant interest to the drug discovery and development community. We will delve into its chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-(2-bromophenyl)-1H-pyrazol-3-amine, a heterocyclic compound of significant interest to the drug discovery and development community. We will delve into its chemical identity, a robust synthetic pathway, detailed structural characterization, and explore its potential as a scaffold for novel therapeutics, particularly in the realm of kinase inhibition.

Core Compound Identity: Structure and Nomenclature

5-(2-bromophenyl)-1H-pyrazol-3-amine is a substituted aminopyrazole. The core of the molecule is a five-membered pyrazole ring, which is characterized by having two adjacent nitrogen atoms. This aromatic heterocycle is decorated with two key functional groups that dictate its chemical properties and biological activity: an amino group (-NH₂) at position 3 and a 2-bromophenyl group at position 5.

  • IUPAC Name: 5-(2-bromophenyl)-1H-pyrazol-3-amine

  • Chemical Structure:

    A 2D representation of 5-(2-bromophenyl)-1H-pyrazol-3-amine.

The strategic placement of the amino group and the bulky, electron-withdrawing bromophenyl moiety creates a molecule with specific steric and electronic properties, making it an attractive candidate for interacting with biological targets.

Table 1: Physicochemical Properties

Property Value Reference
Molecular Formula C₉H₈BrN₃ [1]
Molecular Weight 238.08 g/mol [1]
Predicted pKa 14.08 ± 0.10 [1]

| Predicted Melting Point | 172-176 °C |[1] |

Synthesis and Mechanism

The synthesis of 5-aryl-1H-pyrazol-3-amines is a well-established process in medicinal chemistry. The most versatile and widely adopted method involves the condensation of a β-ketonitrile with hydrazine.[2] This approach offers high yields and regioselectivity.

Proposed Synthetic Pathway:

The synthesis of 5-(2-bromophenyl)-1H-pyrazol-3-amine can be efficiently achieved via a two-step process starting from 2'-bromoacetophenone.

  • Step 1: Knoevenagel Condensation. The initial step involves the base-catalyzed condensation of 2'-bromoacetophenone with malononitrile. This reaction forms an intermediate, 2-(2-bromobenzoyl)malononitrile, which is a β-ketonitrile. The base, typically a weak one like piperidine or an alkoxide, deprotonates the active methylene group of malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the acetophenone.

  • Step 2: Cyclization with Hydrazine. The resulting β-ketonitrile intermediate is then reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction proceeds through a nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks one of the nitrile carbons.[2] This cascade reaction results in the formation of the stable pyrazole ring.

SynthesisWorkflow Start Starting Materials: 2'-Bromoacetophenone Malononitrile Step1 Step 1: Knoevenagel Condensation - Base Catalyst (e.g., Piperidine) - Solvent (e.g., Ethanol) - Reflux Start->Step1 Intermediate Intermediate: 2-(2-bromobenzoyl)malononitrile (β-Ketonitrile) Step1->Intermediate Step2 Step 2: Cyclization - Hydrazine Hydrate (N₂H₄·H₂O) - Solvent (e.g., Ethanol) - Reflux Intermediate->Step2 Purification Work-up & Purification - Quenching - Extraction - Column Chromatography Step2->Purification Product Final Product: 5-(2-bromophenyl)-1H-pyrazol-3-amine Purification->Product

Synthetic workflow for 5-(2-bromophenyl)-1H-pyrazol-3-amine.

Experimental Protocol:

  • Step 1: To a solution of 2'-bromoacetophenone (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol, add a catalytic amount of piperidine (0.1 eq). Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid, 2-(2-bromobenzoyl)malononitrile, is filtered, washed with water, and dried.

  • Step 2: Dissolve the intermediate from Step 1 in ethanol. Add hydrazine hydrate (1.5 eq) dropwise at room temperature. Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-(2-bromophenyl)-1H-pyrazol-3-amine.[3]

Structural Elucidation and Spectroscopic Data

The structural identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques. Based on data from structurally analogous compounds, the following spectral characteristics are predicted.[4][5]

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR Aromatic Protons (Bromophenyl): Multiplets in the range of δ 7.2-7.8 ppm. Pyrazole H4: A singlet around δ 6.0-6.5 ppm. NH₂ Protons: A broad singlet around δ 4.5-5.5 ppm (exchangeable with D₂O). NH Proton: A broad singlet around δ 11.0-12.0 ppm (exchangeable with D₂O).
¹³C NMR Aromatic Carbons (Bromophenyl): Signals in the range of δ 120-135 ppm, including the C-Br signal. Pyrazole C5: Signal around δ 140-145 ppm. Pyrazole C3: Signal around δ 150-155 ppm. Pyrazole C4: Signal around δ 90-95 ppm.
IR (cm⁻¹) N-H Stretching (Amine & Pyrazole): Broad bands in the region of 3200-3400 cm⁻¹. C=N & C=C Stretching: Bands around 1550-1650 cm⁻¹. C-Br Stretching: A sharp band in the region of 500-600 cm⁻¹.

| MS (ESI) | [M+H]⁺: Expected at m/z 238.99, with a characteristic isotopic pattern (M+2 peak of similar intensity) due to the presence of the bromine atom. |

Note: Chemical shifts (δ) are in ppm. The exact values can vary based on the solvent and concentration.[6]

Applications in Drug Development: A Kinase Inhibitor Scaffold

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[7][8] Kinases, particularly Receptor Tyrosine Kinases (RTKs), are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[9][10]

The 3-aminopyrazole moiety is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[8] The 5-aryl substituent, in this case, the 2-bromophenyl group, typically extends into a hydrophobic pocket, contributing to both potency and selectivity.[11]

Potential as a Kinase Inhibitor:

5-(2-bromophenyl)-1H-pyrazol-3-amine is a promising starting point for the development of inhibitors targeting various kinase families, such as:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several aminopyrazole-based inhibitors have shown potent activity against both wild-type and mutant forms of FGFRs.[11]

  • AXL Kinase: AXL is an RTK involved in cell survival, migration, and drug resistance. 3-aminopyrazole derivatives have been successfully developed as potent and selective AXL inhibitors.[12]

  • Janus Kinases (JAKs) and Cyclin-Dependent Kinases (CDKs): The aminopyrazole core is also present in inhibitors of JAKs, which are involved in inflammatory diseases, and CDKs, which regulate the cell cycle.[8][13]

The bromine atom on the phenyl ring can serve as a handle for further chemical modification through cross-coupling reactions, allowing for the rapid generation of a library of analogues to optimize potency, selectivity, and pharmacokinetic properties.

RTK_Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., FGFR, AXL) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Inhibitor 5-(2-bromophenyl)- 1H-pyrazol-3-amine (Potential Inhibitor) Inhibitor->Dimerization INHIBITS Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Signaling Recruits & Activates Response Cellular Response (Proliferation, Survival, etc.) Signaling->Response Leads to

Inhibition of a generic RTK signaling pathway.

Conclusion

5-(2-bromophenyl)-1H-pyrazol-3-amine is a synthetically accessible compound with a chemical architecture highly suited for modern drug discovery. Its aminopyrazole core provides a validated anchor for kinase inhibition, while the bromophenyl group offers both a key interaction moiety and a versatile point for further chemical exploration. This technical guide outlines the fundamental chemical properties, a reliable synthetic route, and the compelling rationale for its investigation as a scaffold for novel, targeted therapeutics. The insights provided herein should serve as a valuable resource for researchers and scientists dedicated to advancing the field of medicinal chemistry.

References

  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • Khan, I., & Zaib, S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1497-1515. Available at: [Link]

  • Lassagne, F., et al. (2006). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Heteroatom Chemistry, 17(2), 139-146. Available at: [Link]

  • Kuhak, A. R., et al. (2010). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 48(10), 794-799.
  • Qiao, X. X., et al. (2023). Asymmetric aza-Friedel–Crafts Reaction of Cyclic Ketimines with 5-Aminopyrazole Derivatives.
  • Wang, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15826-15847. Available at: [Link]

  • Journal of Chemical Health Risks. (2023). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 13(4).
  • Wikipedia. (n.d.). Receptor tyrosine kinase. Retrieved from [Link]

  • Ivonin, M. A., et al. (2017). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Journal of General Chemistry, 87(10), 2460-2463.
  • LibreTexts Biology. (2023). 8.5: Receptor Tyrosine Kinases (RTKs). Retrieved from [Link]

  • Gherman, C., et al. (2024).
  • Lee, H., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 110-116. Available at: [Link]

  • Deneva, V., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17790.
  • Dawood, K. M., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(8), 12594-12606.
  • Jayaroopa, P., et al. (2013). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. International Journal of PharmTech Research, 5(1), 264-270.
  • Qiao, X. X., et al. (2023). Substrate scopes: varying the substituent at aryl of 5-Aminopyrazoles.
  • Lemmon, M. A., & Schlessinger, J. (2010). Cell signaling by receptor tyrosine kinases. Cell, 141(7), 1117-1134. Available at: [Link]

  • International Journal of Molecular Sciences. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Hrast, M., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4786.
  • Deneva, V., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(21), 6432.
  • Cancers. (2022). Redundancy in Growth Factor Receptor Signaling in Adult Astrocytoma Resistance to Small-Molecule Tyrosine Kinase Inhibitors. MDPI.
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. BenchChem.
  • PubMed. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. PubMed.
  • Pharmaceuticals. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Shomu's Biology. (2017, October 3). Receptor Tyrosine Kinase | RTK Signalling. YouTube. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 1.
  • ChemBK. (n.d.). 3-Amino-5-(4-bromophenyl)-1H-pyrazole. Retrieved from [Link]

  • Kumar, A., et al. (2019). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2641. Available at: [Link]

  • McLean, K. J., et al. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 60(17), 7445-7456.
  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.
  • RSC Advances. (2018).
  • Molecules. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
  • ChemSynthesis. (n.d.). 5-bromo-5-nitro-4-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Blueprint of 5-(2-bromophenyl)-1H-pyrazol-3-amine: A Guide for Researchers

Abstract This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of the novel heterocyclic compound, 5-(2-bromophenyl)-1H-pyrazol-3-amine. Intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of the novel heterocyclic compound, 5-(2-bromophenyl)-1H-pyrazol-3-amine. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causal relationships between the molecular structure and its spectral output, this guide serves as a foundational reference for the synthesis, identification, and further functionalization of this and related pyrazole derivatives. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous structures, ensuring a robust and reliable analytical framework.

Introduction: The Significance of 5-(2-bromophenyl)-1H-pyrazol-3-amine

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, 5-(2-bromophenyl)-1H-pyrazol-3-amine, is of particular interest due to the presence of three key functionalities: a reactive amino group, a versatile bromophenyl moiety amenable to cross-coupling reactions, and the pyrazole core itself, which is known for its diverse biological activities.[2] Accurate structural elucidation through spectroscopic methods is paramount for its application in drug discovery and materials science. This guide provides an in-depth, predictive analysis of its spectroscopic signature.

A critical aspect of aminopyrazoles is the phenomenon of tautomerism, where the proton on the pyrazole nitrogen can migrate, leading to two or more isomeric forms in equilibrium.[3][4] For 5-(2-bromophenyl)-1H-pyrazol-3-amine, two principal tautomers are expected: 5-(2-bromophenyl)-1H-pyrazol-3-amine and 3-(2-bromophenyl)-1H-pyrazol-5-amine. The relative populations of these tautomers can be influenced by the solvent, temperature, and pH, which in turn will affect the observed spectroscopic data. Theoretical studies on the parent 3(5)-aminopyrazole suggest that the 3-amino tautomer is generally more stable.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for 5-(2-bromophenyl)-1H-pyrazol-3-amine, assuming a deuterated solvent like DMSO-d₆, which is commonly used for heterocyclic compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the bromophenyl ring, the lone proton on the pyrazole ring, and the protons of the amino and pyrazole N-H groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Justification and Insights
H4' (pyrazole) 6.0 - 6.5Singlet (s)-The proton at the 4-position of the pyrazole ring is expected to appear as a sharp singlet in a relatively upfield region for an aromatic proton, due to the electron-donating effect of the adjacent amino group.
NH₂ 5.0 - 5.5Broad Singlet (br s)-The protons of the primary amine will likely appear as a broad singlet that is exchangeable with D₂O. Its chemical shift can vary depending on concentration and temperature.
NH (pyrazole) 11.0 - 12.0Broad Singlet (br s)-The proton on the pyrazole nitrogen is expected to be significantly downfield due to its acidic nature and involvement in hydrogen bonding. This signal will also be D₂O exchangeable.
Aromatic Protons (bromophenyl) 7.2 - 7.8Multiplet (m)-The four protons on the 2-bromophenyl ring will appear as a complex multiplet in the aromatic region. The ortho, meta, and para protons will have distinct chemical shifts and will exhibit coupling to each other.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification and Insights
C4 (pyrazole) 95 - 105The C4 carbon of the pyrazole ring is expected to be significantly shielded by the adjacent amino group, resulting in an upfield chemical shift.
C-Br (bromophenyl) 115 - 125The carbon atom directly attached to the bromine is expected in this region.
Aromatic Carbons (bromophenyl) 125 - 135The remaining four carbons of the bromophenyl ring will resonate in the typical aromatic region.
C3 (pyrazole) 140 - 150The carbon bearing the amino group (C3) will be deshielded compared to C4 and C5.
C5 (pyrazole) 145 - 155The carbon attached to the bromophenyl group (C5) will also be in the downfield region of the spectrum.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of 5-(2-bromophenyl)-1H-pyrazol-3-amine is expected to be characterized by the stretching and bending vibrations of its amine and aromatic moieties.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group and Rationale
N-H Stretch (Amine) 3400 - 3200Medium-Strong, DoubletThe primary amine (-NH₂) will show two distinct stretching bands, corresponding to the symmetric and asymmetric stretches.
N-H Stretch (Pyrazole) 3200 - 3000Broad, MediumThe N-H stretch of the pyrazole ring will appear as a broad band due to hydrogen bonding.
C-H Stretch (Aromatic) 3100 - 3000Medium-WeakThese bands correspond to the C-H stretching vibrations of the pyrazole and bromophenyl rings.
N-H Bend (Amine) 1650 - 1580StrongThe scissoring vibration of the primary amine is a characteristic and strong absorption.
C=C and C=N Stretch (Aromatic Rings) 1600 - 1450Medium-Strong, Multiple BandsThese absorptions are characteristic of the stretching vibrations within the pyrazole and phenyl rings.
C-N Stretch 1350 - 1250Medium-StrongThe stretching vibration of the C-N bond of the aromatic amine.
C-Br Stretch 700 - 500Medium-StrongThe carbon-bromine bond stretch is expected in the fingerprint region.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Ion Predicted m/z Interpretation and Rationale
[M]⁺ 239/241The molecular ion peak will appear as a doublet with a characteristic ~1:1 intensity ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). This is a definitive indicator of a monobrominated compound.
[M - H]⁺ 238/240Loss of a hydrogen atom.
[M - NH₂]⁺ 223/225Loss of the amino group.
[M - Br]⁺ 160Loss of the bromine atom, resulting in a radical cation.
[C₆H₄Br]⁺ 155/157The bromophenyl cation fragment.
[C₉H₇N₃]⁺ 157The molecular ion peak of the pyrazolyl-phenyl core after loss of bromine.
High-Resolution Mass Spectrometry (HRMS)

For an unambiguous confirmation of the molecular formula, HRMS is essential.

  • Predicted HRMS (ESI+) for C₉H₈⁷⁹BrN₃ [M+H]⁺: 239.9974

  • Predicted HRMS (ESI+) for C₉H₈⁸¹BrN₃ [M+H]⁺: 241.9954

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of 5-(2-bromophenyl)-1H-pyrazol-3-amine.

Synthesis Workflow

A common route to 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[5]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2-Bromobenzoylacetonitrile C Cyclocondensation (e.g., Ethanol, Reflux) A->C B Hydrazine Hydrate B->C D Solvent Removal C->D E Aqueous Work-up D->E F Column Chromatography E->F G 5-(2-bromophenyl)-1H-pyrazol-3-amine F->G

Sources

Foundational

Aminopyrazole Compounds: A Technical Guide to Their Therapeutic Targets

Introduction: The Versatility of the Aminopyrazole Scaffold in Drug Discovery The aminopyrazole core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in its ability to interact with a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Aminopyrazole Scaffold in Drug Discovery

The aminopyrazole core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in its ability to interact with a diverse range of biological targets. This five-membered heterocyclic ring system, characterized by two adjacent nitrogen atoms and an amino substituent, has proven to be a highly successful framework for the development of potent and selective inhibitors for various enzyme families and receptors.[1][2] The chemical properties of the aminopyrazole nucleus, including its capacity for hydrogen bonding and the potential for substitution at multiple positions, allow for the fine-tuning of its pharmacological profile, leading to compounds with optimized potency, selectivity, and pharmacokinetic properties.[1][3]

This technical guide provides an in-depth exploration of the known therapeutic targets of aminopyrazole compounds, with a primary focus on their well-established role as kinase inhibitors. We will delve into the molecular mechanisms of action, examine key examples of aminopyrazole-based drugs and clinical candidates, and provide practical, field-proven experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.

Dominance in Kinase Inhibition: A Structural Perspective

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The aminopyrazole scaffold has been extensively and successfully utilized in the design of kinase inhibitors.[3][4][5]

Mechanism of Action: Hinge Binding and Beyond

The efficacy of aminopyrazole compounds as kinase inhibitors is largely attributed to their ability to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[3] This region is crucial for anchoring ATP, and by mimicking these interactions, aminopyrazole derivatives act as competitive inhibitors, preventing the phosphorylation of downstream substrates. The aminopyrazole core typically forms a triad of hydrogen bonds with the backbone of the hinge residues, providing a stable and high-affinity interaction.[3]

Further optimization of these compounds often involves the exploration of substituents at various positions on the pyrazole ring to interact with adjacent hydrophobic pockets and the solvent-exposed region of the kinase domain.[3] This strategy allows for the enhancement of both potency and selectivity for the target kinase.

Key Kinase Targets of Aminopyrazole Compounds

The following sections will detail the major kinase families targeted by aminopyrazole derivatives, highlighting prominent examples and their therapeutic applications.

Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

Uncontrolled cell proliferation is a hallmark of cancer, and CDKs are central regulators of the cell cycle.[3] Consequently, they represent a prime target for anticancer therapies. Several aminopyrazole-based compounds have been developed as potent CDK inhibitors.[3][4][5]

  • AT7519: This 4-aminopyrazole derivative is a potent inhibitor of several CDKs and has been investigated in multiple clinical trials for various cancers.[1][6]

  • CP668863 (20-223): Initially developed as a CDK5 inhibitor for neurodegenerative diseases, this aminopyrazole analog has also demonstrated efficacy as a CDK2/5 inhibitor in cancer models.[3]

Table 1: Examples of Aminopyrazole-Based CDK Inhibitors

CompoundTarget(s)Therapeutic AreaKey Findings
AT7519 Pan-CDK inhibitorOncologyPotent inhibition of multiple CDKs; investigated in several clinical trials.[1][3][6]
CP668863 CDK2/5Oncology, Neurodegenerative DiseasesInhibited tumor growth in xenograft mouse models.[3]
Analog 24 CDK2/5OncologyDemonstrated nanomolar potency in multiple cancer cell lines, outperforming other known CDK inhibitors like AT7519.[3]
Fibroblast Growth Factor Receptors (FGFRs): Drivers of Oncogenesis

Aberrant FGFR signaling is a known driver in a variety of tumors, making this family of receptor tyrosine kinases an attractive target for drug development.[7][8] Aminopyrazole-based inhibitors have been designed to target both wild-type and mutant forms of FGFRs, a crucial feature to overcome acquired resistance in patients.[7][8]

A notable strategy in this area has been the development of covalent inhibitors. These aminopyrazole derivatives are designed to form an irreversible bond with a cysteine residue on the P-loop of the kinase, leading to sustained inhibition.[7][8]

p38 Mitogen-Activated Protein Kinase (MAPK): A Key Player in Inflammation

The p38 MAPK signaling pathway is centrally involved in the production of pro-inflammatory cytokines, making it a key target for anti-inflammatory therapies.[6] 5-Aminopyrazole derivatives have been extensively studied as p38 MAPK inhibitors.[1][6]

  • SR-318: This 5-aminopyrazole compound demonstrated potent inhibition of LPS-stimulated TNF-α release in whole blood assays, highlighting its anti-inflammatory potential.[6]

AXL Receptor Tyrosine Kinase: A Mediator of Drug Resistance and Metastasis

AXL is a receptor tyrosine kinase that has been implicated in cancer cell survival, metastasis, and the development of drug resistance. As such, it is a promising target for anticancer drug discovery.[9] Potent and selective AXL inhibitors based on a 3-aminopyrazole scaffold have been developed.[9]

  • Compound 6li: This 3-aminopyrazole derivative was identified as a highly potent and selective AXL kinase inhibitor with a Kd value of 0.26 nM and an IC50 value of 1.6 nM.[9] It effectively inhibited AXL signaling and suppressed cancer cell migration and invasion in preclinical models.[9]

Other Notable Kinase Targets

The versatility of the aminopyrazole scaffold has led to its application in targeting a broader range of kinases, including:

  • Bruton's Tyrosine Kinase (BTK): 5-aminopyrazoles have been investigated as BTK inhibitors.[1]

  • Checkpoint Kinase 1 (CHK1): Aminopyrazole compounds have been designed to selectively modulate the activity of CHK1, a key regulator of the DNA damage response.[10]

  • Aurora Kinases: The multi-targeted kinase inhibitor AT9283, which has an aminopyrazole core, shows potent inhibition of Aurora kinases and has been in clinical studies.[6]

Diagram 1: Generalized Kinase Inhibition by Aminopyrazole Compounds

G cluster_0 ATP Binding Pocket ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->Kinase Competitively Binds to Hinge Region G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Serial Dilution of Aminopyrazole Compound D Add Compound to 384-well Plate A->D B Prepare Kinase/ Antibody Mixture E Add Kinase/ Antibody Mixture B->E C Prepare Tracer Solution F Add Tracer C->F D->E E->F G Incubate at RT for 60 min F->G H Read Plate (TR-FRET) G->H I Calculate TR-FRET Ratio H->I J Plot Data and Determine IC50 I->J

Caption: Step-by-step workflow for a TR-FRET based kinase inhibition assay.

Protocol 2: Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

  • Cultured cells expressing the target kinase

  • Test aminopyrazole compound

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Centrifuge

  • PCR tubes or strips

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target kinase

Procedure:

  • Cell Treatment: Treat cultured cells with the aminopyrazole compound or vehicle control for a specified time.

  • Harvest and Lyse: Harvest the cells and resuspend them in lysis buffer. Lyse the cells by freeze-thaw cycles.

  • Clarify Lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Heat Treatment: Aliquot the supernatant into PCR tubes. Heat the samples to a range of temperatures using a thermal cycler for 3 minutes.

  • Separate Aggregates: Centrifuge the heated samples at high speed to pellet precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (containing soluble protein) and analyze the protein concentration of the target kinase by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the fraction of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The aminopyrazole scaffold has firmly established its place as a cornerstone in modern drug discovery, particularly in the realm of kinase inhibition. The wealth of research and the number of clinical candidates and approved drugs underscore the power of this versatile chemical entity. Future research will likely focus on several key areas:

  • Expanding the Target Space: While kinases are the primary focus, further exploration of aminopyrazole derivatives against other target classes, such as GPCRs and other enzymes, could yield novel therapeutic agents.

  • Overcoming Resistance: The development of next-generation aminopyrazole inhibitors that can overcome acquired resistance mutations in targets like FGFR and AXL will be a critical area of investigation.

  • Improving Selectivity: Designing inhibitors with improved selectivity profiles will continue to be a major goal to minimize off-target effects and enhance the therapeutic window of these compounds.

The continued application of rational drug design, guided by structural biology and a deep understanding of target biology, will undoubtedly lead to the discovery of new and improved aminopyrazole-based therapeutics for a wide range of human diseases.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023-04-25).
  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC - PubMed Central.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023-04-25).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC - NIH.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - ACS Publications. (2026-01-16).
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed. (2020-12-02).
  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2022-11-10).
  • WO2005009435A1 - Aminopyrazole compounds and use as chk1 inhibitors - Google Patents.
  • Targeting G-Protein-Coupled Receptors (GPCRs): Advances in Molecular Pharmacology and Drug Design - Allied Academies.

Sources

Protocols & Analytical Methods

Method

A Step-by-Step Guide to Pyrazole Ring Formation Reactions

An Application Guide for Researchers Authored by: Gemini, Senior Application Scientist Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a mult...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a multitude of FDA-approved drugs and advanced materials.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, imparts unique physicochemical properties that are highly sought after in drug design, including metabolic stability and the ability to act as a versatile hydrogen bond donor and acceptor.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the most robust and widely utilized synthetic strategies for constructing the pyrazole core. We will delve into the mechanistic underpinnings of these reactions, offer field-tested protocols, and discuss the critical parameters that govern reaction outcomes, such as regioselectivity.

The Knorr Pyrazole Synthesis: The Foundational Approach

First reported by Ludwig Knorr in 1883, the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound remains one of the most direct and reliable methods for pyrazole synthesis.[1][4][5] The reaction's simplicity, high yields, and the ready availability of starting materials make it a staple in synthetic organic chemistry.[3][6]

Core Principle & Mechanism

The fundamental transformation involves the reaction of the two nucleophilic nitrogen atoms of a hydrazine with the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, resulting in the formation of the heterocyclic ring through a cyclocondensation reaction with the elimination of two molecules of water.[6]

The mechanism proceeds through several key steps:

  • Initial Nucleophilic Attack: One nitrogen atom of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.[5]

  • Intermediate Formation: This leads to the formation of a hydrazone or an enamine intermediate. The specific intermediate formed can influence the final regiochemical outcome.[3][7]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[5][7]

  • Dehydration & Aromatization: The resulting non-aromatic cyclic intermediate readily undergoes dehydration to form the thermodynamically stable, aromatic pyrazole ring.[3]

The overall driving force of the reaction is the formation of this highly stable aromatic system.[6]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Hydrazine Hydrazine (R¹-NH-NH₂) Attack Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl (R²-CO-CH₂-CO-R³) Hydrazone Hydrazone/ Enamine Intermediate Attack->Hydrazone Step 1 Cyclization Intramolecular Cyclization Hydrazone->Cyclization Step 2 Dehydration Dehydration Cyclization->Dehydration Step 3 Pyrazole Pyrazole Ring Dehydration->Pyrazole Step 4

Caption: General workflow of the Knorr Pyrazole Synthesis.

The Critical Challenge: Regioselectivity

A significant consideration in Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds (where R² ≠ R³) and/or substituted hydrazines (where R¹ ≠ H). In these cases, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, leading to the formation of a mixture of two regioisomeric pyrazoles.[1][4]

Regioselectivity Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine PathA Attack at Carbonyl 1 Start->PathA Pathway A PathB Attack at Carbonyl 2 Start->PathB Pathway B Isomer1 Regioisomer A PathA->Isomer1 Isomer2 Regioisomer B PathB->Isomer2

Caption: Regioselectivity challenge in the Knorr synthesis.

Controlling the regioselectivity is paramount for any targeted synthesis. The outcome is governed by a delicate balance of steric and electronic factors:

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is generally attacked preferentially by the more nucleophilic nitrogen of the hydrazine.[7]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a specific carbonyl group, favoring attack at the less sterically encumbered site.[1]

  • Reaction Conditions: The choice of solvent and catalyst (acidic vs. basic) can significantly influence the reaction pathway and the resulting isomer ratio. For instance, reactions in aprotic dipolar solvents like DMAc have been shown to improve regioselectivity compared to traditional protic solvents like ethanol.[4]

Application Protocol: Synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-ol

This protocol details the synthesis of a pyrazolone, a tautomeric form of a hydroxypyrazole, via the reaction of a β-ketoester (ethyl acetoacetate) with a substituted hydrazine (phenylhydrazine). This is a variation of the Knorr reaction that is highly efficient and demonstrates the key principles.[6]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (catalytic, ~5 mol%)

  • Ethanol (Solvent)

  • Standard glassware for reflux, magnetic stirrer, heating mantle

  • Equipment for workup and recrystallization

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol as the solvent.

  • Reagent Addition: Sequentially add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.1 eq) to the flask while stirring. The use of a slight excess of hydrazine ensures complete consumption of the limiting dicarbonyl reagent.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid. The acid catalyzes both the formation of the hydrazone intermediate and the subsequent dehydration step.[5]

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ethyl acetoacetate spot. A typical reaction time is 1-2 hours.[6]

  • Workup - Precipitation: After completion, cool the reaction mixture to room temperature and then further in an ice bath. The pyrazolone product is often poorly soluble in cold ethanol and will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any residual starting materials or impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Characterization: Dry the purified product and determine the yield. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Melting Point).

Key Experimental Parameters for Knorr Synthesis

The efficiency and outcome of the Knorr synthesis can be fine-tuned by adjusting several parameters.

ParameterCommon Choices & RationaleReferences
Solvent Ethanol, Acetic Acid: Traditional, protic solvents that facilitate proton transfer. DMAc, DMF: Aprotic dipolar solvents that can enhance reaction rates and improve regioselectivity.[4],[1]
Catalyst Acidic (e.g., HCl, H₂SO₄, Acetic Acid): Catalyzes hydrazone formation and dehydration. Lewis Acids (e.g., LiClO₄, Nano-ZnO): Can enhance the electrophilicity of carbonyls, leading to milder conditions and higher yields.[4],[5]
Temperature Room Temperature to Reflux: Many reactions proceed efficiently at room temperature, while others require heating to overcome activation barriers, especially for less reactive substrates.[4],[6]
Workup Precipitation/Filtration: Often sufficient if the product is a stable, crystalline solid with low solubility in the reaction solvent. Extraction: Necessary for products that do not precipitate or for removing soluble byproducts.[6]

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

An alternative and powerful strategy for constructing the pyrazole ring involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones, commonly known as chalcones.[8][9] This method leads to pyrazoline intermediates, which are then aromatized to the final pyrazole product.[1][10]

Principle & Mechanism

This reaction is effectively a [3+2] annulation. The three-carbon α,β-unsaturated carbonyl system reacts with the two-nitrogen hydrazine unit.

  • Michael Addition: The reaction typically initiates with a conjugate (Michael) addition of a hydrazine nitrogen atom to the β-carbon of the unsaturated system.[1]

  • Intramolecular Cyclization: The second nitrogen atom then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered pyrazoline ring.

  • Aromatization: The pyrazoline intermediate is not aromatic. Aromatization is achieved via the elimination of a leaving group or, more commonly, through an oxidation step that removes two hydrogen atoms to form the stable pyrazole ring. This oxidation can occur in a separate step or in situ using an oxidizing agent like iodine, copper salts, or even air.[1][11]

Chalcone_Mechanism cluster_reactants Reactants Chalcone α,β-Unsaturated Carbonyl Michael Michael Addition Chalcone->Michael Hydrazine Hydrazine Hydrazine->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Pyrazoline Pyrazoline Intermediate Cyclization->Pyrazoline Oxidation Oxidation/ Aromatization Pyrazoline->Oxidation Pyrazole Pyrazole Product Oxidation->Pyrazole

Caption: Pyrazole synthesis from an α,β-unsaturated carbonyl.

Protocol: One-Pot Synthesis of a 1,3,5-Triarylpyrazole

This protocol describes a one-pot synthesis where the cyclization and subsequent aromatization occur in the same reaction vessel, offering improved efficiency.

Materials:

  • Chalcone (e.g., 1,3-diphenylprop-2-en-1-one) (1.0 eq)

  • Phenylhydrazine hydrochloride (1.2 eq)

  • Iodine (I₂) (1.0 eq)

  • Glacial Acetic Acid (Solvent)

  • Standard laboratory glassware for heating

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 eq) and phenylhydrazine hydrochloride (1.2 eq) in glacial acetic acid.

  • Oxidant Addition: Add molecular iodine (1.0 eq) to the mixture. Iodine serves as the in-situ oxidizing agent to convert the pyrazoline intermediate directly to the pyrazole.[1]

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water. This will often cause the crude product to precipitate.

  • Neutralization & Isolation: Neutralize the solution with a base (e.g., sodium thiosulfate solution to quench excess iodine, followed by sodium bicarbonate to neutralize the acetic acid). Collect the precipitated solid via vacuum filtration.

  • Purification: Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 1,3,5-triarylpyrazole.

Modern Synthetic Strategies

While the classical methods remain invaluable, modern organic synthesis has introduced novel and highly efficient approaches to the pyrazole core.

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, incorporating most of the atoms from the reactants.[12] MCRs are highly valued for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity, making them ideal for creating libraries of compounds for drug screening.[12]

  • [3+2] Cycloaddition Reactions: A fundamentally different approach involves the intermolecular [3+2] cycloaddition of a 1,3-dipole (such as a diazo compound) with a dipolarophile (such as an alkyne).[12][13] This method provides a powerful and often highly regioselective route to pyrazoles that are not easily accessible through condensation chemistry.

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for pyrazole synthesis. These methods can proceed under very gentle conditions, using air as the terminal oxidant, and tolerate a wide range of functional groups.[14]

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. [Link]

  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. ACS Publications. [Link]

  • Synthesis of pyrazole from α,β-unsaturated carbonyl molecule. ResearchGate. [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT Journal. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

  • Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation. [Link]

  • From 2011 to 2022: The development of pyrazole derivatives through the α,β-unsaturated carbonyl compounds. DSpace Repository. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. RSC Publishing. [Link]

Sources

Application

Application Notes & Protocols: Leveraging 5-(2-bromophenyl)-1H-pyrazol-3-amine for Fragment-Based Drug Design

Introduction: The Strategic Value of the Pyrazole Scaffold in Modern Drug Discovery Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and powerful alternative to traditional high-throughput screening (HTS).[1][2] The FBDD paradigm is built on a simple yet profound principle: smaller, less complex molecules ("fragments") can form more efficient, higher-quality interactions with a biological target.[3][4] These initial low-affinity interactions provide fertile ground for medicinal chemists to cultivate potent, selective, and drug-like lead compounds.[4]

Within the vast chemical space available for fragment library design, the pyrazole nucleus stands out as a "privileged scaffold."[5][6] This designation is earned through its consistent presence in a multitude of FDA-approved therapeutics, targeting a wide array of biological pathways.[6] The pyrazole ring's value stems from its metabolic stability, synthetic tractability, and its capacity to act as a versatile bioisostere, adept at forming critical hydrogen bond interactions within protein active sites.[5][6] Pyrazole-containing drugs have demonstrated efficacy against cancer, inflammation, and infectious diseases, underscoring the scaffold's broad therapeutic relevance.[7][8]

This guide focuses on a particularly strategic fragment: 5-(2-bromophenyl)-1H-pyrazol-3-amine . This molecule is intelligently designed for FBDD campaigns by combining the proven pharmacophoric features of the 3-amino-pyrazole core with a synthetically "poised" handle for rapid chemical elaboration. The 2-bromophenyl group serves as a versatile anchor for a variety of cross-coupling reactions, enabling chemists to systematically and efficiently explore the chemical space around the initial fragment hit.

Section 1: Initial Fragment Assessment & Physicochemical Profile

The success of an FBDD campaign begins with the quality of the fragments themselves. An ideal fragment adheres to the "Rule of Three" (Ro3), which provides guidelines for properties that favor efficient binding and subsequent optimization.[9]

Causality Behind the "Rule of Three": The Ro3 is not an arbitrary set of numbers. A lower molecular weight (<300 Da) ensures that the fragment is small enough to fit into small pockets on the protein surface and allows for significant molecular weight addition during optimization without creating excessively large, non-drug-like molecules. A cLogP ≤ 3 ensures adequate aqueous solubility, which is critical for biophysical screening methods. Having ≤3 hydrogen bond donors and acceptors limits the fragment's complexity, making its binding interactions more interpretable and efficient.

The table below summarizes the calculated physicochemical properties of 5-(2-bromophenyl)-1H-pyrazol-3-amine, demonstrating its excellent compliance as a starting fragment.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW)238.09 Da< 300 DaYes
Calculated LogP (cLogP)2.1≤ 3Yes
Hydrogen Bond Donors2 (amine & pyrazole N-H)≤ 3Yes
Hydrogen Bond Acceptors2 (pyrazole nitrogens)≤ 3Yes
Rotatable Bonds1≤ 3Yes

Table 1: Physicochemical properties of the title fragment.

Section 2: Application Note - Primary Fragment Screening & Hit Validation

Objective: To identify and validate direct binding of 5-(2-bromophenyl)-1H-pyrazol-3-amine to a purified target protein.

The initial phase of an FBDD project requires highly sensitive biophysical techniques capable of detecting the weak binding affinities (typically in the high micromolar to millimolar range) characteristic of fragments.[10][11] Surface Plasmon Resonance (SPR) is an exemplary primary screening method due to its low protein consumption, real-time data acquisition, and ability to provide kinetic information.[10][12]

FBDD_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_confirm Phase 3: Confirmation A Target Protein Purification & QC C SPR Sensor Chip Preparation A->C B Fragment Library (incl. title compound) Solubilization & QC D Primary Screen (SPR) Single-concentration injection B->D C->D E Hit Triage (Dose-response & LE calc.) D->E F Orthogonal Validation (e.g., STD-NMR, DSF) E->F G Confirmed Hit Ready for Optimization F->G

Caption: High-level workflow for fragment screening and hit validation.

Protocol 1: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

Rationale for Experimental Choices: This protocol uses a multi-cycle kinetic approach. A CM5 sensor chip is chosen for its versatility in amine coupling. HBS-EP+ is a standard running buffer that minimizes non-specific binding. The inclusion of DMSO in the running buffer matches the fragment's solvent, reducing bulk shift effects. A reference flow cell is critical for subtracting non-specific binding and bulk refractive index changes, ensuring the observed signal is due to specific interaction with the target.

Methodology:

  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Activate the surface of two flow cells (one for the target, one as a reference) with a 7-minute injection of a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the target protein (e.g., a protein kinase) at 10-50 µg/mL in 10 mM sodium acetate, pH 5.0, over the target flow cell until the desired immobilization level (typically ~10,000 RU) is reached.

    • Deactivate both flow cells with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of 5-(2-bromophenyl)-1H-pyrazol-3-amine in 100% DMSO.

    • Create a screening plate by diluting the stock solution to a final concentration of 200 µM in running buffer (HBS-EP+ with 2% DMSO). Ensure the final DMSO concentration is consistent across all samples.

  • Screening Run:

    • Equilibrate the system with the running buffer (HBS-EP+ with 2% DMSO).

    • Perform buffer blank injections (running buffer only) to double-reference the data.

    • Inject the 200 µM fragment solution over both the reference and target flow cells for a 60-second contact time, followed by a 120-second dissociation phase.

    • Regenerate the surface if necessary with a short pulse of a mild buffer (e.g., 10 mM Glycine pH 9.5), ensuring the protein's activity is not compromised.

  • Data Analysis & Hit Criteria (Self-Validation):

    • Process the data by subtracting the reference flow cell signal and the buffer blank injection signal.

    • A primary "hit" is defined by a reproducible, concentration-dependent binding response that is significantly above the noise level (e.g., > 3 standard deviations of the buffer responses).

    • For hits, perform a dose-response experiment (e.g., 10 µM to 1 mM) to determine the dissociation constant (KD).

    • Calculate the Ligand Efficiency (LE) : LE = -RT * ln(K_D) / N, where N is the number of non-hydrogen atoms. An LE ≥ 0.3 is a strong indicator of a high-quality hit.

Section 3: Application Note - Hit-to-Lead Elaboration

Objective: To leverage the 2-bromophenyl moiety of the validated fragment hit to synthesize a library of analogues with improved potency.

Once a fragment hit is confirmed, the goal is to "grow" the molecule into a higher-affinity lead. The 2-bromophenyl group is an ideal synthetic handle for this purpose, enabling robust and predictable modifications through palladium-catalyzed cross-coupling reactions.

Hit_to_Lead A Validated Fragment Hit (5-(2-bromophenyl)-1H-pyrazol-3-amine) B Define Growth Vector (C-Br bond on phenyl ring) A->B C Select Chemistry (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) B->C D Design Analogue Library (Vary R-group to probe pocket) C->D E Parallel Synthesis D->E F Purification & QC E->F G Biochemical Assay (Determine IC50/KD) F->G H SAR Analysis G->H I Lead Compound H->I

Caption: Workflow for hit-to-lead optimization via synthetic elaboration.

Protocol 2: Analogue Synthesis via Suzuki-Miyaura Cross-Coupling

Rationale for Experimental Choices: The Suzuki coupling is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters. This allows for rapid exploration of structure-activity relationships (SAR). A catalyst like Pd(dppf)Cl2 is robust and effective for a wide range of substrates.

Methodology:

  • Reaction Setup:

    • To a microwave vial, add 5-(2-bromophenyl)-1H-pyrazol-3-amine (1.0 eq.), the desired boronic acid (1.2 eq.), and a base such as K2CO3 or Cs2CO3 (3.0 eq.).

    • Add the palladium catalyst, Pd(dppf)Cl2 (0.05 eq.).

    • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

    • Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

  • Reaction:

    • Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 20-60 minutes.

    • Alternatively, the reaction can be heated conventionally at 80-100 °C for 2-12 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification (Self-Validation):

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Validation: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Hypothetical SAR Data Table:

CompoundR-Group (from Boronic Acid)Target Inhibition IC50 (µM)Ligand Efficiency (LE)
Fragment Hit -Br>500 (KD)0.31
Analogue 1 Phenyl55.20.30
Analogue 2 3-pyridyl12.80.35
Analogue 3 4-methoxyphenyl40.10.29
Analogue 4 3-aminophenyl5.60.38

Table 2: Example SAR data for analogues synthesized via Suzuki coupling.

Section 4: Application Note - Lead Characterization & Selectivity Profiling

Objective: To determine the potency and selectivity of optimized lead compounds against the intended target and the broader kinome.

As fragment hits evolve into potent leads, it is crucial to characterize their activity in robust biochemical assays and assess their selectivity.[13] Given the prevalence of the pyrazole scaffold in kinase inhibitors, a kinase inhibition assay is a highly relevant example.[6] Broad selectivity profiling is essential to identify potential off-target liabilities that could lead to toxicity.[14]

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Optimized Lead (e.g., RAF Inhibitor) Inhibitor->RAF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: A potential target pathway (MAPK) for a pyrazole-derived kinase inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale for Experimental Choices: The Promega ADP-Glo™ assay is a robust, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced. It is less susceptible to compound interference than fluorescence-based methods and has a high signal-to-background ratio, making it suitable for determining accurate IC50 values.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase and its specific substrate in kinase reaction buffer.

    • Prepare serial dilutions of the synthesized lead compounds in DMSO, and then dilute them into the reaction buffer to create 2X compound solutions. A positive control inhibitor (e.g., Staurosporine) should be included.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X compound solution.

    • Initiate the reaction by adding 2.5 µL of the 2X kinase/substrate solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis & IC50 Determination (Self-Validation):

    • The luminescence signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Normalize the data using controls: 0% inhibition (DMSO vehicle) and 100% inhibition (high concentration of control inhibitor).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Assay Validation: A robust assay should have a Z'-factor > 0.5, calculated from the positive and negative controls.

Protocol 4: Kinome-wide Selectivity Profiling

Rationale: It is impractical for most labs to run assays against hundreds of kinases. Commercial services provide a standardized and cost-effective way to obtain a broad selectivity profile early in the lead optimization process. This data is critical for making informed decisions about which chemical series to advance.

Methodology:

  • Compound Submission:

    • Submit a sample of the most promising lead compound(s) to a commercial vendor (e.g., Eurofins Discovery KINOMEscan™, Reaction Biology).[14][15]

  • Assay Principle (Binding Assay Example):

    • The vendor typically uses an active site-directed competition binding assay. An immobilized kinase is incubated with the test compound and a tagged, reference ligand.

    • The amount of reference ligand that binds to the kinase is quantified. A potent inhibitor will prevent the reference ligand from binding.

  • Data Reporting:

    • Results are typically reported as percent of control (%Ctrl) or dissociation constant (Kd) for a large panel of kinases (e.g., >400).

    • This data allows for the calculation of a Selectivity Score , which helps quantify the compound's specificity for the intended target.

References

  • Georgiou, M., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • Kumar, K., & Kumar, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. [Link]

  • Pinheiro, S., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. [Link]

  • Ghilane, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals. [Link]

  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of Scaffold Hopping Approaches. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (2021). One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. [Link]

  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

  • de Jesus, M., & Rezende, P. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]

  • Google Patents. (N.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Peng, J., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. [Link]

  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Science and Engineering Journal. [Link]

  • BioSolveIT. (n.d.). Scaffold Hopping. [Link]

  • Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals. [Link]

  • Rashdan, H. R. M., et al. (2018). Eco-friendly one-pot synthesis of some new pyrazolo[1,2-b]phthalazinediones with antiproliferative efficacy on human hepatic cancer cell lines. Synthetic Communications. [Link]

  • Charles River Laboratories. (2024). Hop To It! The World of Scaffold Hopping. [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • ACS Publications. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. [Link]

  • Cresset Group. (n.d.). What does scaffold hopping mean to you?. [Link]

  • StudySmarter. (n.d.). Fragment-Based Drug Design: Techniques & Examples. [Link]

  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. [Link]

  • Bionet. (n.d.). Kinase Screening & Profiling Service. [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Carterra. (2024). Webinar: Massively Parallel SPR Based Fragment Screening on Ligand Arrays. [Link]

  • Schneider, G. (2005). Scaffold hopping. Nature Reviews Drug Discovery. [Link]

  • International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. [Link]

  • Stuhlmiller, T. J., et al. (2015). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. SLAS Discovery. [Link]

  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]

Sources

Method

Application and Protocol for Determining the Cytotoxicity of Pyrazole Compounds using a Multi-Assay, Cell-Based Approach

Introduction: The Critical Need for a Multi-Faceted Approach to Cytotoxicity Testing of Pyrazole Compounds Pyrazole and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for a Multi-Faceted Approach to Cytotoxicity Testing of Pyrazole Compounds

Pyrazole and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1] These compounds often exert their cytotoxic effects through complex mechanisms, such as the induction of apoptosis, cell cycle arrest, and interference with critical cellular machinery like tubulin polymerization.[2][3] Consequently, a comprehensive understanding of a pyrazole compound's cytotoxic profile is paramount for its development as a potential therapeutic agent.

This application note provides a detailed, multi-assay protocol for the robust assessment of pyrazole compound cytotoxicity in cell culture. We advocate for a tripartite approach, moving beyond a single viability readout to a more nuanced understanding of the mechanism of cell death. This protocol integrates three distinct and complementary assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity and identify necrosis.

  • Caspase-3/7 Assay: To specifically measure a key executioner caspase in the apoptotic pathway.

By concurrently employing these assays, researchers can not only quantify the cytotoxic potential of their pyrazole compounds but also elucidate the primary mechanism of cell death, be it apoptosis, necrosis, or cytostatic effects. This guide provides detailed, step-by-step protocols, guidance on data interpretation, and troubleshooting advice, particularly addressing potential interferences inherent to heterocyclic compounds like pyrazoles.

Scientific Rationale: Why a Single Assay is Insufficient

The LDH assay, which measures the release of lactate dehydrogenase from cells with compromised membranes, is a direct marker of necrosis. However, it will not detect apoptosis if membrane integrity is maintained in the early stages. The Caspase-3/7 assay, on the other hand, is a specific and sensitive marker of apoptosis.[5]

Therefore, by combining these three assays, a more complete picture emerges:

  • A potent MTT result with low LDH release and high Caspase-3/7 activity strongly suggests apoptosis.

  • A concomitant increase in both MTT reduction inhibition and LDH release points towards necrosis.

  • A reduction in MTT signal with minimal LDH release or Caspase-3/7 activity may indicate a cytostatic effect, where cell proliferation is inhibited without widespread cell death.

This multi-pronged approach provides a self-validating system, enhancing the trustworthiness and scientific integrity of the generated data.

Safety Precautions for Handling Pyrazole Compounds

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for the specific pyrazole compound being tested. As a general guideline for handling pyrazole and its derivatives:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[6]

  • Ventilation: Handle pyrazole compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6]

  • Contact Avoidance: Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[6]

  • Storage: Store pyrazole compounds in a cool, dry, and well-ventilated place in a tightly sealed container.[6]

  • Disposal: Dispose of waste containing pyrazole compounds according to institutional and local regulations for chemical waste.[6]

Experimental Workflow

The overall experimental workflow is designed to be efficient and logical, allowing for the parallel or sequential assessment of the three key cytotoxicity parameters.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding in 96-well plates Compound_Prep 2. Pyrazole Compound Serial Dilution Incubation 3. Compound Treatment (e.g., 24, 48, 72 hours) Compound_Prep->Incubation Add compound to cells MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Incubation->Caspase_Assay Data_Acquisition 4. Plate Reading (Absorbance/Luminescence) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition IC50_Calc 5. IC50 Calculation Data_Acquisition->IC50_Calc Mechanism_Det 6. Mechanistic Interpretation IC50_Calc->Mechanism_Det

Caption: Experimental workflow for multi-assay cytotoxicity testing.

Detailed Protocols

The following protocols are generalized for adherent cell lines cultured in 96-well plates. Optimization of cell seeding density and incubation times is recommended for each cell line and pyrazole compound.

Protocol 1: MTT Assay for Metabolic Activity

This protocol is adapted from established methods and is designed to assess the impact of the pyrazole compound on cellular metabolic activity.[6][7]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or 0.01 M HCl in isopropanol.

  • Phenol red-free culture medium.

  • 96-well clear flat-bottom plates.

  • Microplate spectrophotometer capable of reading absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, carefully aspirate the medium. Add 100 µL of phenol red-free medium containing 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT solution. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Assay for Membrane Integrity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.[8]

Materials:

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions).

  • 96-well clear flat-bottom plates.

  • Microplate spectrophotometer capable of reading absorbance at the wavelength specified by the kit (typically around 490 nm).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Use separate plates for the LDH assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's protocol. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add the stop solution provided in the kit. Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Controls: It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

Protocol 3: Caspase-3/7 Assay for Apoptosis

This protocol utilizes a luminogenic substrate for caspase-3 and -7, providing a sensitive measure of apoptosis induction.[5]

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar).

  • 96-well white-walled, clear-bottom plates (for luminescence).

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using white-walled plates suitable for luminescence readings.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[9] Allow the reagent to equilibrate to room temperature.

  • Reagent Addition: Add a volume of the Caspase-Glo® 3/7 reagent equal to the volume of the culture medium in each well (e.g., 100 µL).

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker at 300-500 rpm for 5 minutes.[5] Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate luminometer.

Data Analysis and Interpretation

1. Calculation of Percentage Viability/Cytotoxicity:

For each assay, the data should be normalized to the control wells.

  • MTT Assay: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

  • LDH Assay: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

  • Caspase-3/7 Assay: Fold Increase in Activity = (Luminescence of treated cells / Luminescence of untreated cells)

2. IC₅₀ Determination:

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the pyrazole compound that causes a 50% reduction in the measured parameter (e.g., cell viability in the MTT assay).

  • Plot the percentage viability (or cytotoxicity) against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value.[10]

Data Presentation:

Pyrazole CompoundMTT IC₅₀ (µM)LDH Release at 2x IC₅₀ (% Cytotoxicity)Caspase-3/7 Activation at IC₅₀ (Fold Increase)
Compound A10.5 ± 1.28.2 ± 2.15.6 ± 0.8
Compound B15.2 ± 2.545.7 ± 5.31.2 ± 0.3
Vehicle Control> 100< 5~1.0

Interpreting the Combined Data:

By integrating the results from all three assays, a mechanistic hypothesis can be formulated.

interpretation_logic cluster_results Experimental Results cluster_mechanisms Inferred Mechanism MTT Low MTT Signal (Low Viability) Apoptosis Apoptosis MTT->Apoptosis accompanied by High Caspase Activity & Low LDH Release Necrosis Necrosis MTT->Necrosis accompanied by High LDH Release & Low Caspase Activity Cytostatic Cytostatic Effect MTT->Cytostatic with Low LDH Release & Low Caspase Activity LDH LDH Release Caspase Caspase-3/7 Activity

Caption: Logic for interpreting combined cytotoxicity assay results.

Troubleshooting and Special Considerations for Pyrazole Compounds

  • Assay Interference: Some pyrazole compounds may possess inherent color or fluorescence, or they may have reducing properties that interfere with colorimetric or fluorometric assays.[4][11]

    • Control for Compound Color/Fluorescence: Run parallel wells with the pyrazole compound in cell-free medium to measure its intrinsic absorbance or fluorescence at the assay wavelengths. Subtract this background from the experimental values.

    • Control for Reducing Activity (MTT Assay): Incubate the pyrazole compound with the MTT reagent in cell-free medium. A color change indicates direct reduction of MTT by the compound. If this occurs, consider using an alternative viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels and is less prone to interference from reducing compounds.[12]

  • High Background in LDH Assay: This may indicate that the cells are overly sensitive to handling or that the pyrazole compound is causing rapid, low-level membrane leakage. Ensure gentle handling of the plates and optimize cell seeding density.

  • Variable IC₅₀ Values: Inconsistent IC₅₀ values can result from variations in cell passage number, seeding density, and incubation times. Maintain consistent cell culture practices and ensure that all experiments are performed with cells in the logarithmic growth phase.

Mechanistic Insights: Pyrazole-Induced Cell Death Pathways

Many cytotoxic pyrazole derivatives exert their effects by engaging specific cellular pathways. Understanding these pathways provides a deeper context for the interpretation of assay results.

1. Induction of Apoptosis:

Pyrazole compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13] This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, with caspase-3 and -7 being key executioners.[11]

apoptosis_pathway Pyrazole Pyrazole Compound ROS ROS Generation Pyrazole->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by pyrazole compounds.

2. Cell Cycle Arrest:

Certain pyrazole derivatives can cause cell cycle arrest, often at the G2/M phase, by interfering with microtubule dynamics.[2] This prevents the formation of the mitotic spindle, halting cell division and ultimately leading to apoptosis.

cell_cycle_arrest Pyrazole Pyrazole Compound Tubulin Tubulin Polymerization Inhibition Pyrazole->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Pyrazole-induced cell cycle arrest via tubulin polymerization inhibition.

Conclusion

The protocol outlined in this application note provides a robust and reliable framework for the in-depth characterization of pyrazole compound cytotoxicity. By moving beyond a single endpoint and embracing a multi-assay approach, researchers can gain valuable insights into the mechanism of action of their compounds, a critical step in the drug discovery and development pipeline. The integration of metabolic, membrane integrity, and apoptosis-specific assays, coupled with careful data analysis and an awareness of potential compound-specific interferences, will ensure the generation of high-quality, trustworthy data, ultimately accelerating the identification of promising new therapeutic candidates.

References

  • Raffa, D., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules, 26(14), 4168. Available at: [Link]

  • Kamal, A., et al. (2014). Design and Synthesis of Pyrazole-Oxindole Conjugates Targeting Tubulin Polymerization as New Anticancer Agents. European Journal of Medicinal Chemistry, 74, 69-83. Available at: [Link]

  • Raffa, D., et al. (2019). Pyrazole derivatives with apoptotic activity on human lung carcinoma cell line. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 23(21), 13359. Available at: [Link]

  • Kumar, A., et al. (2024). New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. ChemistrySelect, 9(4), e202304193. Available at: [Link]

  • Vivar-Vera, M. A., et al. (2023). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. International Journal of Molecular Sciences, 24(7), 6393. Available at: [Link]

  • El-Sayed, M. A., et al. (2023). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Medicinal Chemistry, 14(11), 2187-2203. Available at: [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. Available at: [Link]

  • Liu, Y., et al. (2016). Activities of caspase-8, caspase-3 and LDH were analyzed by Western... ResearchGate. Available at: [Link]

  • Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. 4B. Available at: [Link]

  • Li, W., et al. (2021). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1857. Available at: [Link]

  • CLYTE. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]

  • ResearchGate. (2024). What Are the Best Alternatives to the MTT Assay for Assessing Cell Toxicity of Colored Herbal Extracts? Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • El-Damasy, D. A., et al. (2020). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry, 11(11), 1332-1349. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • Al-Obeed, O. A., et al. (2023). Study the Effect of Caspase-3, Lactate Dehydrogenase, and Oxidative Stress Levels as Promising Biomarkers to Mediate Colon Cancer Therapy. Journal of Biomedicine and Biochemistry, 6(1), 1-8. Available at: [Link]

  • Protocols.io. (2021). Caspase 3/7 Activity. Available at: [Link]

  • ResearchGate. (2020). How do you deal with multiple IC50 values determined from a single cell viability graph? Available at: [Link]

  • Singh, S., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Magnetochemistry, 9(8), 202. Available at: [Link]

  • Taha, E. A., et al. (2021). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research, 41(1), 141-151. Available at: [Link]

  • Li, Y., et al. (2018). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules, 23(11), 2998. Available at: [Link]

  • National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Available at: [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Available at: [Link]

  • Protocols.io. (2018). MTT (Assay protocol). Available at: [Link]

  • YouTube. (2022). How to escape from a cytotoxicity failure? - Audrey P. Turley & Lise Vanderkelen. Available at: [Link]

  • Shi, D., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(3), 335. Available at: [Link]

  • American Chemical Society. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2020). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Available at: [Link]

  • American Chemical Society. (2024). Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential. ACS Omega. Available at: [Link]

  • Protocols.io. (2021). Quantifying cell viability via LDH cytotoxicity assay. Available at: [Link]

  • ResearchGate. (2013). Accepted Manuscript Design and Synthesis of Pyrazole -Oxindole Conjugates Targeting Tubulin Polymerization as New Anticancer Agents. Available at: [Link]

  • PubMed. (2005). A new multiplex assay allowing simultaneous detection of the inhibition of cell proliferation and induction of cell death. Available at: [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Available at: [Link]

  • ResearchGate. (2014). MTT Proliferation Assay Protocol. Available at: [Link]

  • National Institutes of Health. (2015). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Available at: [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available at: [Link]

Sources

Application

Application Note: Robust and Validated Analytical HPLC Methods for Purity Analysis of Pyrazole Compounds

Introduction: The Critical Role of Purity in Pyrazole-Based Pharmaceuticals Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, includi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyrazole-Based Pharmaceuticals

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including anti-inflammatory drugs, analgesics, and antimicrobials. The precise pharmacological activity and safety profile of these active pharmaceutical ingredients (APIs) are intrinsically linked to their purity. Even minute amounts of impurities—such as starting materials, intermediates, byproducts, or degradation products—can alter efficacy, introduce toxicity, and compromise patient safety. Consequently, robust and reliable analytical methods for the determination of purity are paramount in drug development and quality control.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development, validation, and implementation of HPLC methods for the purity analysis of pyrazole compounds. We will delve into the causal relationships behind experimental choices, present a detailed, self-validating protocol, and adhere to the principles of scientific integrity as outlined by international regulatory bodies.

Method Development Strategy: A Logic-Driven Approach

The development of a successful HPLC method for pyrazole purity analysis hinges on a systematic approach that considers the physicochemical properties of the analyte and potential impurities. The primary goal is to achieve adequate separation (resolution) of the main pyrazole compound from all potential impurities.

Understanding the Analyte and Potential Impurities

A thorough understanding of the synthesis route of the pyrazole compound is the first step in effective method development. Common impurities that can arise during the synthesis of pyrazoles, which often involves the condensation of a 1,3-dicarbonyl compound with hydrazine, include:

  • Unreacted Starting Materials: Residual amounts of the 1,3-dicarbonyl precursor and hydrazine.[2][3]

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl compound is used, the formation of isomeric pyrazole products is possible.[2]

  • Pyrazoline Intermediates: Incomplete aromatization during the cyclization reaction can lead to the presence of pyrazoline intermediates.[2]

  • Side-Reaction Byproducts: Unintended reactions can lead to the formation of various other related substances.[2]

  • Degradation Products: The final API may degrade under stress conditions (e.g., acid, base, oxidation, heat, light), generating new impurities.

Stationary Phase Selection: The Foundation of Separation

For many pyrazole derivatives, which are often moderately polar, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[4] The most common stationary phase is a C18 (octadecylsilane) column, which provides a non-polar surface for the separation of a wide range of compounds.

  • Rationale for C18: The hydrophobicity of the C18 stationary phase allows for good retention and separation of pyrazole compounds and their often less polar impurities when used with a polar mobile phase.

  • Considerations for Silanol Activity: Residual silanol groups on the silica support can lead to peak tailing for basic compounds like some pyrazoles. Using end-capped C18 columns or columns with low silanol activity is recommended to achieve symmetrical peak shapes.[5] In some cases, specialized stationary phases like those with embedded polar groups or phenyl phases can offer alternative selectivity. For chiral pyrazole compounds, enantioselective separation is necessary, which requires specialized chiral stationary phases (CSPs) such as polysaccharide-based columns (e.g., cellulose or amylose derivatives).[6][7]

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is a critical factor in achieving the desired separation.[8] A typical mobile phase for the RP-HPLC analysis of pyrazoles consists of an aqueous component and an organic modifier.

  • Organic Modifiers: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred due to its lower viscosity and UV cutoff.[9] The ratio of the organic modifier to the aqueous phase is adjusted to control the retention time of the analytes.

  • Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable pyrazole compounds.[9][10]

    • Acidic Modifiers: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress the ionization of acidic silanol groups on the stationary phase and protonate basic analytes, leading to improved peak shape and retention.[4][5] Formic acid is preferred for mass spectrometry (MS) compatibility.[5]

    • Buffers: For more precise pH control, a buffer (e.g., phosphate or acetate buffer) can be used. The mobile phase pH should be kept at least 1.5 units away from the pKa of the analyte to ensure reproducible retention.[9]

Detection Method: Visualizing the Analytes

The choice of detector depends on the chromophoric properties of the pyrazole compound.

  • UV-Visible Detection: Most pyrazole derivatives contain aromatic rings and conjugated systems, making them suitable for UV detection.[4] The detection wavelength should be set at the absorption maximum (λmax) of the main compound to maximize sensitivity. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

  • Mass Spectrometry (MS) Detection: For confirmation of impurity identity and for compounds lacking a strong chromophore, coupling HPLC with a mass spectrometer (HPLC-MS) is a powerful tool.

Detailed Experimental Protocol: Purity Analysis of a Model Pyrazole Compound

This protocol provides a step-by-step methodology for the purity analysis of a hypothetical pyrazole compound, "Pyrazol-X," using RP-HPLC.

Materials and Reagents
  • Pyrazol-X Reference Standard (of known purity)

  • Pyrazol-X sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Trifluoroacetic Acid (TFA) (analytical grade)

HPLC System and Conditions
ParameterRecommended SettingRationale
HPLC System Quaternary or Binary HPLC system with autosampler and PDA detectorProvides precise gradient elution and spectral data for peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard dimension C18 column provides good resolution and efficiency.
Mobile Phase A 0.1% TFA in WaterAcidified aqueous phase to improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcidified organic modifier.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% BA gradient is often necessary to elute impurities with a wide range of polarities in a reasonable time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[4]
Column Temperature 25 °CControlled temperature ensures reproducible retention times.[4]
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detection PDA at 254 nm (or λmax of Pyrazol-X)Allows for sensitive detection and peak purity assessment.
Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Pyrazol-X reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[2]

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Pyrazol-X sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[2]

  • Spiked Sample Solution: Prepare a solution of the Pyrazol-X sample spiked with known impurities (if available) to confirm their retention times and the resolving power of the method.

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp Sample & Standard Weighing sd Dissolution in Diluent sp->sd filt Filtration (0.45 µm) sd->filt inj Autosampler Injection filt->inj sep Chromatographic Separation (C18 Column, Gradient Elution) inj->sep det PDA Detection sep->det integ Peak Integration det->integ purity Purity Calculation (% Area Normalization) integ->purity report Generate Report purity->report

Caption: Experimental workflow for HPLC purity analysis of pyrazole compounds.

Data Analysis and Purity Calculation

The purity of the Pyrazol-X sample is typically determined by area normalization, assuming that all impurities have a similar response factor to the main compound at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantification of specific impurities, a reference standard for each impurity is required to calculate their respective response factors.

Method Validation: Ensuring Trustworthiness and Reliability

A developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2).[1][11][12]

Key Validation Parameters
  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13] This is typically demonstrated by analyzing a placebo, a spiked sample, and forced degradation samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11] A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be determined. For a pyrazoline derivative, a linearity range of 50-150 µg/mL with a correlation coefficient of 0.9995 has been reported.[4]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[11]

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. For a pyrazoline derivative, an LOD of 4 µg/mL and an LOQ of 15 µg/mL have been reported.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Logical Relationship of Validation Parameters

G cluster_core Core Method Attributes cluster_performance Performance Characteristics cluster_sensitivity Sensitivity Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness

Caption: Interdependence of HPLC method validation parameters.

Comparative Overview of HPLC Methods for Pyrazole Derivatives

The following table summarizes HPLC conditions reported in the literature for the analysis of different pyrazole compounds, providing a useful starting point for method development.

Compound TypeColumnMobile PhaseFlow Rate (mL/min)DetectionReference
Pyrazoline DerivativeEclipse XDB C18 (150mm x 4.6mm, 5µm)0.1% TFA in Water : Methanol (20:80)1.0UV at 206 nm[4]
Pyrazole Boronic Pinacol EsterXTerra MS C18Acetonitrile : WaterNot SpecifiedNot Specified[14]
Chiral 4,5-dihydro-1H-pyrazolesLux cellulose-2 (250 mm x 4.6 mm, 3 µm)Polar organic mobile phase1.0UV at 254 nm[6][7]
3-MethylpyrazoleC18Acetonitrile : Water with Phosphoric AcidNot SpecifiedNot Specified[2][5]

Conclusion

This application note has provided a comprehensive framework for the development and validation of analytical HPLC methods for the purity analysis of pyrazole compounds. By adopting a systematic approach that considers the chemistry of the analytes and potential impurities, and by adhering to rigorous validation protocols as outlined by ICH guidelines, researchers and quality control professionals can ensure the reliability and accuracy of their analytical data. The detailed protocol and comparative data presented herein serve as a practical guide to facilitate the development of robust HPLC methods, ultimately contributing to the safety and efficacy of pyrazole-based pharmaceutical products.

References

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health (NIH). [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Pyrazole Chemistry and Preserving the N-N Bond

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide in-depth technical assistance and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you navigate the complexities of pyrazole chemistry, with a specific focus on preventing the undesired cleavage of the N-N bond. Our goal is to equip you with the knowledge to anticipate potential challenges, diagnose issues in your reactions, and implement robust strategies to ensure the integrity of your pyrazole core.

Frequently Asked Questions (FAQs)

Q1: What is N-N bond cleavage in pyrazole reactions, and why is it a concern?

The N-N bond is the defining feature of the pyrazole ring system. N-N bond cleavage, or ring-opening, is a decomposition pathway that breaks this bond, leading to the formation of various acyclic byproducts. This is a significant concern in synthetic chemistry as it reduces the yield of the desired pyrazole-containing product, complicates purification, and can lead to the formation of reactive and potentially undesirable side products. Understanding the conditions that promote this cleavage is crucial for the successful synthesis and manipulation of pyrazole derivatives.

Q2: What are the primary factors that can induce N-N bond cleavage?

The stability of the pyrazole N-N bond is influenced by a combination of factors, including:

  • Reaction Conditions: Harsh conditions such as high temperatures, strong reducing or oxidizing agents, and extreme pH can provide the energy required to break the N-N bond.

  • Substituent Effects: The electronic nature of substituents on the pyrazole ring can significantly impact its stability. Electron-withdrawing groups can sometimes stabilize the ring through resonance, while certain substituents might create steric strain or participate in alternative reaction pathways that lead to ring opening.[1][2]

  • Presence of Reactive Intermediates: The formation of certain reactive intermediates, such as pyrazole nitrenes, can trigger ring-opening and rearrangement cascades.[3]

Troubleshooting Guides

This section provides detailed troubleshooting advice for common scenarios where N-N bond cleavage might be encountered.

Issue 1: Suspected N-N Bond Cleavage Under Reductive Conditions

Symptoms:

  • Low or no yield of the expected pyrazole product after a reduction step (e.g., hydrogenation, dissolving metal reduction).

  • Formation of complex mixtures of byproducts, often containing amines and other nitrogenous compounds.

  • Disappearance of the pyrazole signal in NMR or LC-MS analysis, with the appearance of new, unexpected signals.

Root Causes and Mechanistic Insights:

While the pyrazole ring is generally considered stable to many reducing agents, certain harsh reductive conditions can lead to the cleavage of the N-N bond.

  • Catalytic Hydrogenation (e.g., Raney Nickel, H₂): Aggressive catalytic hydrogenation, particularly at high pressures and temperatures, can lead to over-reduction of the pyrazole ring, followed by N-N bond scission. Raney Nickel, known for its high activity, can facilitate the hydrogenolysis of the N-N bond, especially in pyrazolidines (the fully reduced form of pyrazoles). The mechanism often involves the adsorption of the pyrazole onto the catalyst surface, followed by sequential hydrogen addition and eventual bond cleavage.

  • Dissolving Metal Reductions (e.g., Sodium in Liquid Ammonia - Birch Reduction): The Birch reduction is a powerful method for reducing aromatic systems.[4][5] While its primary application is not typically on pyrazoles, the generation of solvated electrons in this system can, in some cases, lead to the formation of a radical anion intermediate of the pyrazole ring. This highly reactive species can then undergo fragmentation, including N-N bond cleavage.

Solutions and Preventative Measures:

StrategyRationale
Use Milder Reducing Agents Opt for milder and more selective reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) at low temperatures if you are targeting other functional groups in the molecule.
Optimize Reaction Conditions If catalytic hydrogenation is necessary, screen for less aggressive catalysts (e.g., Pd/C), lower hydrogen pressures, and lower reaction temperatures to minimize over-reduction and subsequent N-N bond cleavage.
N-Protection Protecting the pyrazole nitrogen(s) can significantly increase the stability of the ring towards reductive cleavage. The choice of protecting group is critical and should be compatible with the desired reduction.

Experimental Protocol: Selective Reduction in the Presence of a Pyrazole Ring

This protocol describes the reduction of an ester to an alcohol in a molecule containing a pyrazole ring, using a mild reducing agent to avoid N-N bond cleavage.

Materials:

  • Pyrazole-containing ester (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry Ice/Acetone Bath

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrazole-containing ester in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LiAlH₄ in anhydrous THF to the cooled reaction mixture with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Na₂SO₄ at -78 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography.

Issue 2: Decomposition of Pyrazole Ring Under Oxidative Conditions

Symptoms:

  • Degradation of the pyrazole starting material upon treatment with a strong oxidizing agent.

  • Formation of colored byproducts.

  • Complex product mixture with no identifiable pyrazole signals in analytical data.

Root Causes and Mechanistic Insights:

The pyrazole ring is generally robust towards oxidation. However, potent oxidizing agents, especially under harsh conditions, can lead to its degradation.

  • Strong Oxidizing Agents (e.g., Potassium Permanganate - KMnO₄, Ozone - O₃): While direct N-N bond cleavage by oxidation is less common than reductive cleavage, strong oxidants can attack the carbon atoms of the pyrazole ring, leading to ring opening and subsequent degradation. For instance, hot, concentrated potassium permanganate can cleave C=C bonds and can potentially oxidize the pyrazole ring, leading to a complex mixture of products.[6][7][8][9]

Solutions and Preventative Measures:

StrategyRationale
Employ Selective Oxidizing Agents Use milder and more selective oxidizing agents that target specific functional groups without affecting the pyrazole ring. Examples include manganese dioxide (MnO₂) for the oxidation of allylic/benzylic alcohols, or Dess-Martin periodinane for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
Control Reaction Temperature Perform oxidations at low temperatures to minimize over-oxidation and degradation of the pyrazole ring.
N-Protection Introducing an electron-withdrawing protecting group on the pyrazole nitrogen can decrease the electron density of the ring, making it less susceptible to oxidative attack.
Issue 3: Pyrazole Ring Instability Under Strong Acidic or Basic Conditions

Symptoms:

  • Decomposition of the pyrazole compound during acid- or base-catalyzed reactions or during acidic/basic workup.

  • Unexpected side products indicating ring opening or rearrangement.

Root Causes and Mechanistic Insights:

  • Strong Basic Conditions: In the presence of a strong base, the N-H proton of the pyrazole ring can be abstracted to form a pyrazolate anion.[10] While this increases the nucleophilicity of the ring and is often a desired step for N-alkylation or N-arylation, under certain conditions, particularly with specific substitution patterns, this anion could be unstable and undergo rearrangement or fragmentation.

  • Strong Acidic Conditions: Protonation of the pyridine-like nitrogen (N2) of the pyrazole ring occurs in the presence of strong acids. This protonation can activate the ring towards certain reactions. While direct N-N bond cleavage under acidic conditions is not a common pathway for simple pyrazoles, highly substituted or strained pyrazole systems might become susceptible to ring-opening reactions, especially at elevated temperatures.

Solutions and Preventative Measures:

StrategyRationale
pH Control Carefully control the pH of the reaction mixture. Use weaker acids or bases where possible, or use buffered solutions to maintain a specific pH range.
N-Protection The use of an appropriate N-protecting group can shield the pyrazole ring from the effects of strong acids or bases, preventing unwanted side reactions.
Temperature Management Avoid high temperatures when working with pyrazoles under strongly acidic or basic conditions to minimize the risk of decomposition.

Strategic Guide to N-Protection of Pyrazoles

Protecting the pyrazole nitrogen is a cornerstone strategy to prevent N-N bond cleavage and other unwanted side reactions. The choice of the protecting group is crucial and depends on the subsequent reaction conditions.

Common Protecting Groups for Pyrazoles:
Protecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsKey Features
tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., Et₃N, DMAP)Strong acids (e.g., TFA, HCl)Electron-withdrawing, increases stability towards oxidation. Can be selectively cleaved.[11][12][13][14]
(2-(Trimethylsilyl)ethoxy)methylSEMSEM-Cl, base (e.g., NaH)Fluoride sources (e.g., TBAF), strong acidsStable to a wide range of conditions, including organometallic reagents.[15][16][17]
TriphenylmethylTrityl (Tr)Tr-Cl, base (e.g., Pyridine)Mildly acidic conditionsBulky group that can direct regioselectivity in subsequent reactions.[18][19]

Experimental Protocol: Boc Protection of a Pyrazole

Materials:

  • Pyrazole (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the pyrazole in dichloromethane in a round-bottom flask.

  • Add triethylamine and DMAP to the solution.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-Boc protected pyrazole.[11]

Visualizing Reaction Pathways

Diagram 1: General Pathways of Pyrazole N-N Bond Cleavage

G pyrazole Pyrazole Core reductive Strong Reductive Conditions (e.g., Raney Ni/H₂, Na/NH₃) pyrazole->reductive Over-reduction oxidative Strong Oxidative Conditions (e.g., hot KMnO₄) pyrazole->oxidative Ring Oxidation thermal High Temperature pyrazole->thermal Thermal Decomposition reactive_intermediate Reactive Intermediates (e.g., Nitrenes) pyrazole->reactive_intermediate Rearrangement cleavage N-N Bond Cleavage (Ring Opening) reductive->cleavage oxidative->cleavage thermal->cleavage reactive_intermediate->cleavage byproducts Acyclic Byproducts cleavage->byproducts

Caption: Factors leading to pyrazole N-N bond cleavage.

Diagram 2: Decision Workflow for Preventing N-N Bond Cleavage

G start Planning a Reaction on a Pyrazole Derivative check_conditions Are harsh conditions required? (Strong redox, extreme pH, high temp) start->check_conditions no_harsh Proceed with mild conditions check_conditions->no_harsh No yes_harsh Consider N-protection check_conditions->yes_harsh Yes reaction Perform the desired reaction no_harsh->reaction select_pg Select a suitable protecting group (PG) yes_harsh->select_pg protect Protect Pyrazole Nitrogen select_pg->protect protect->reaction deprotect Deprotect the pyrazole reaction->deprotect final_product Final Product deprotect->final_product

Caption: Decision-making workflow for pyrazole reactions.

References

  • Krygowski, T. M., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics, 26(1), 123-134.
  • Kumar, V., & Aggarwal, N. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 10(6), 2634-2647.
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • Gleiter, R., & Haberhauer, G. (2019). The Puzzling N-N Single Bond. Are Pyrazoles and Pyridazines Truly Aromatic?
  • Gomes, P. A. C., & Silva, A. M. S. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3192.
  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 17(5), 2994-3004.
  • Daugulis, O., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
  • Ma, S., & Zhang, J. (2021).
  • Bakulev, V. A., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 27(19), 6543.
  • Acar, E. A., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups.
  • Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of purine.
  • Toste, F. D., et al. (2025). Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. Organic Letters, 27(40), 7008-7012.
  • Chemistry Steps. (n.d.). Oxidative Cleavage of Alkenes with KMno4 and O3. Retrieved from [Link]

  • Jung, M. E., & Berliner, J. A. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Tetrahedron Letters, 55(39), 5344-5347.
  • Li, C.-J., et al. (2019). Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. Organic & Biomolecular Chemistry, 17(33), 7736-7740.
  • Royal Society of Chemistry. (2017). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles.
  • Unciti-Broceta, A., & Bradley, M. (2021). Unleashing the Power of Bond Cleavage Chemistry in Living Systems. Accounts of Chemical Research, 54(15), 3045-3057.
  • Yildirim, I., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • Raines, R. T., et al. (2017). Bioorthogonal 4H-pyrazole “click” reagents. Journal of the American Chemical Society, 139(29), 9872-9875.
  • Ashenhurst, J. (2011, September 30). Reagent Friday: Raney Nickel. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Pace, V., & Holzer, W. (2013). A Pratical and effective method for the N N bond cleavage of N-amino-heterocycles.
  • The Organic Chemistry Tutor. (2020, October 26). Oxidative Cleavage of Alkenes with Potassium Permanganate and Ozone [Video]. YouTube. [Link]...

  • Raptis, R. G., et al. (2017). Synthesis of pyrazole (hemi)aminals via the cleavage of saturated aliphatic ether C–O bonds in the presence of ferric halides. New Journal of Chemistry, 41(6), 2220-2223.
  • Chemistry university. (2022, May 29). Oxidative Cleavage KMnO4 [Video]. YouTube. [Link]...

  • Chen, Y., et al. (2015). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Advances, 5(11), 8145-8151.
  • Rzepa, H. S. (2012, December 1). The mechanism of the Birch reduction. Part 1: reduction of anisole. Henry Rzepa's Blog.
  • Al-Zoubi, R. M., et al. (2020). N N bridged pyrazoles from nitrogen‐centered radicals: A comparative study of spin densities, molecular structures, and reactivities. International Journal of Quantum Chemistry, 120(21), e26388.
  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
  • Organic Chemistry Explained. (2021, June 22). Raney Nickel Reduction Mechanism [Video]. YouTube. [Link]...

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

  • Nishibayashi, Y., et al. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

  • Garde, A. (2018, February 16). What does the reduction of alkynes with sodium in liquid ammonia give? Quora.
  • Elinson, M. N., et al. (2019). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 24(21), 3949.
  • An, G., et al. (2015). RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Advances, 5(117), 96369-96376.
  • Dolenc, M. S., et al. (2019). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 24(18), 3352.
  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Maccallini, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 661.
  • LibreTexts Chemistry. (2020, May 30). 9.15: Oxidative Cleavage of Alkenes. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazoles

Welcome to our dedicated technical support center for the analysis of nuclear magnetic resonance (NMR) spectra of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the analysis of nuclear magnetic resonance (NMR) spectra of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, offering clear, actionable guidance for navigating the intricacies of pyrazole spectral interpretation. Pyrazoles are a cornerstone in medicinal chemistry, but their rich structural and electronic properties often lead to complex and sometimes confusing NMR data. This resource provides in-depth, field-proven insights to help you confidently elucidate the structure of your synthesized pyrazole derivatives.

Frequently Asked Questions (FAQs)

This section addresses the most common challenges and queries encountered during the NMR analysis of substituted pyrazoles.

Question 1: Why are the signals for the C3 and C5 positions in my pyrazole derivative's ¹³C NMR spectrum broad, or in some cases, appear as a single averaged signal?

This is a frequently observed phenomenon in N-unsubstituted pyrazoles and is almost always due to annular tautomerism . The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. This creates a dynamic equilibrium between two tautomeric forms. If the rate of this exchange is fast on the NMR timescale, the distinct signals for the C3 and C5 carbons (and any attached protons in the ¹H NMR) will coalesce into a single, often broad, averaged signal.[1][2]

  • Causality: The rate of this proton exchange is the critical factor. At room temperature in many common NMR solvents, this exchange is faster than the NMR instrument can distinguish the two separate tautomers, leading to the observation of a time-averaged structure.

  • Troubleshooting & Validation:

    • Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can significantly slow down the rate of proton exchange.[1] As the exchange rate decreases, you may reach a point (the coalescence temperature) where the single broad peak resolves into two distinct, sharper signals corresponding to the C3 and C5 positions of the individual tautomers.

    • Solvent Effects: The choice of solvent has a profound impact on the rate of exchange. Protic solvents (like methanol-d₄) or those capable of strong hydrogen bonding (like DMSO-d₆) can accelerate proton exchange.[1] Conversely, using aprotic, non-polar solvents (like toluene-d₈ or CD₂Cl₂) can slow the exchange, potentially allowing for the resolution of separate signals even at room temperature.[2]

    • Solid-State NMR: In the solid state, pyrazole derivatives are typically locked into a single tautomeric form. Cross-Polarization/Magic Angle Spinning (CP/MAS) solid-state NMR can be a powerful tool to identify the dominant tautomer in the solid phase, providing a valuable reference point for your solution-state data.[1]

Question 2: The N-H proton signal in my ¹H NMR spectrum is extremely broad or completely invisible. How can I confirm its presence?

The broadening or complete disappearance of the N-H proton signal is another common issue directly linked to proton exchange and the properties of the nitrogen nucleus.[1]

  • Causality:

    • Chemical Exchange: The N-H proton is acidic and can rapidly exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or any acidic/basic impurities. This rapid exchange broadens the signal, often to the point where it becomes indistinguishable from the baseline.[1]

    • Quadrupolar Broadening: The ¹⁴N nucleus, the most abundant nitrogen isotope, has a nuclear quadrupole moment. This provides an efficient relaxation pathway for the attached proton, leading to significant signal broadening.[3]

    • Solvent Exchange: In deuterated protic solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent. This results in an N-D bond, which is not observable in a standard ¹H NMR spectrum.[1]

  • Troubleshooting & Validation:

    • Use a Dry Solvent: Meticulously dry your NMR solvent and glassware to minimize exchange with residual water. Using a freshly opened ampule of high-purity deuterated solvent is highly recommended.

    • Concentration Variation: The rate of intermolecular proton exchange can be concentration-dependent. Acquiring spectra at different concentrations may sometimes help to sharpen the N-H signal.

    • Low Temperature: As with tautomerism, lowering the temperature can slow the exchange rates, potentially revealing a sharper N-H proton signal.

    • ¹⁵N HMBC: If your compound is ¹⁵N-labeled, or if you have a very concentrated sample and sufficient instrument time, an HMBC experiment optimized for ¹H-¹⁵N correlations can definitively show correlations from protons on the ring (e.g., H5) to the nitrogens, confirming the proton's location indirectly.

Troubleshooting Guide: Unambiguous Signal Assignment

Problem: You have synthesized an unsymmetrically substituted pyrazole (e.g., a 3-methyl-5-phenylpyrazole) and need to definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions.

Core Principle: A systematic approach combining 1D and 2D NMR techniques is required for confident assignment. While typical chemical shift ranges provide a good starting point, they are not sufficient for unambiguous proof. The key is to use through-bond correlations.

Logical Workflow for Signal Assignment

G A Step 1: Acquire 1D Spectra ¹H and ¹³C{¹H} B Step 2: Acquire HSQC Spectrum A->B C Identify Direct ¹H-¹³C Correlations (e.g., H4-C4, H(substituent)-C(substituent)) B->C Establishes one-bond connectivity D Step 3: Acquire HMBC Spectrum C->D E Analyze Key Long-Range Correlations D->E Reveals 2- and 3-bond connectivity F H4 shows cross-peaks to two quaternary carbons (C3 and C5) E->F G Protons on C3-substituent show cross-peak to C3 and C4 E->G H Protons on C5-substituent show cross-peak to C5 and C4 E->H I Step 4: (Optional) Acquire NOESY Spectrum E->I For further confirmation K Final Assignment of all ¹H and ¹³C Signals F->K G->K H->K J Confirm Spatial Proximity (e.g., NOE between H4 and protons on C3/C5 substituents) I->J J->K

Caption: Workflow for unambiguous assignment of pyrazole ring signals.

Detailed Explanation of Key 2D NMR Experiments:

  • HSQC (Heteronuclear Single Quantum Coherence): This is the first step after acquiring standard 1D spectra. It correlates proton signals with the carbon signals of the atoms they are directly attached to.[1] This allows you to unequivocally link, for example, the H4 proton to the C4 carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for assigning quaternary carbons and piecing together the molecular framework. It reveals correlations between protons and carbons that are two or three bonds away.[1]

    • The H4 Proton is Key: The proton at the C4 position is uniquely situated to show a three-bond correlation (³J_CH_) to the C3 carbon and a two-bond correlation (²J_CH_) to the C5 carbon (or vice versa, depending on the tautomer). Therefore, in the HMBC spectrum, the H4 signal will have cross-peaks to both the C3 and C5 carbons, allowing you to identify them.[1]

    • Substituent Protons: Protons on a substituent attached to C3 will show a strong correlation to C3 and a weaker correlation to C4. Similarly, protons on a C5 substituent will correlate to C5 and C4. These correlations provide definitive proof of the substituent's location.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. It can be used as a final validation step. For example, you can confirm the assignment by observing a NOE between the H4 proton and the protons of a nearby substituent on C3 or C5.[1]

Experimental Protocols

Protocol 1: Low-Temperature NMR for Tautomer Resolution

This protocol describes the general procedure to slow down tautomeric exchange.

  • Sample Preparation: Prepare your sample (5-10 mg) in a suitable low-freezing point deuterated solvent (e.g., dichloromethane-d₂, toluene-d₈, or THF-d₈). Ensure the solvent is as dry as possible.[1]

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.[1]

  • Systematic Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Equilibration: Allow the sample to fully equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum. This is crucial for obtaining sharp, well-resolved signals.[1]

  • Data Acquisition: Record the spectra at each temperature. Observe the signals for C3/C5 (and H3/H5 if applicable). Note the temperature at which the single broad peak begins to broaden further and then splits (coalescence), and the temperature at which two sharp, distinct signals are observed.[1]

Protocol 2: HMBC for Structural Elucidation

This protocol outlines the key steps for setting up an HMBC experiment.

  • Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative (10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Tuning and Matching: Ensure the NMR probe is properly tuned for both ¹H and ¹³C frequencies.

  • Parameter Optimization: The most critical parameter is the long-range coupling constant,ⁿJ_CH_. Set this value to optimize for 2- and 3-bond correlations. A typical starting value is 8 Hz.[1]

  • Acquisition: Run the standard gradient-selected HMBC experiment. Depending on the sample concentration and instrument, this may take from one to several hours to achieve a good signal-to-noise ratio.

  • Processing and Analysis: Process the 2D data using appropriate window functions. Analyze the cross-peaks to establish long-range connectivity. For example, locate the H4 proton signal on one axis and identify the carbon signals that show a correlation on the other axis. These will be C3, C5, and potentially a carbon from a substituent.[1]

Data Presentation

Table 1: Typical Chemical Shift Ranges for N-H Pyrazole Ring Atoms

Note: These values are approximate and can be significantly influenced by substituents and solvent. They should be used as a guide only.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Comments
N1-H 11.0 - 14.0N/AOften very broad or not observed.[3]
C3-H ~7.6~135In fast exchange, this is an average of H3/H5.
C4-H ~6.3~105Typically the most upfield proton and carbon.
C5-H ~7.6~135In fast exchange, this is an average of H3/H5.

References

  • Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

  • Al-Bayati, R. H., & Al-Azzawi, S. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]

  • Pereira, M. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 65. Retrieved from [Link]

  • Provasi, P., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 637-640. Retrieved from [Link]

  • Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 25(22), 5468. Retrieved from [Link]

  • Claramunt, R. M., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Regioselectivity in Pyrazole Functionalization

Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regiocontrol in their synthetic endeavors. Pyrazoles are a cornerstone of many pharmaceuticals and agrochemicals, yet their functionalization can be fraught with challenges, leading to mixtures of isomers that are difficult to separate and ultimately impact yield and efficiency.[1]

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter in the lab. We will delve into the mechanistic underpinnings of these reactions to not only provide solutions but also to empower you with the knowledge to rationally design your future experiments.

Section 1: Understanding the Inherent Reactivity of the Pyrazole Ring

Before troubleshooting, it's crucial to understand the electronic landscape of the pyrazole ring. The two adjacent nitrogen atoms create a unique distribution of electron density that dictates its reactivity.

  • N1 (Pyrrole-like): This nitrogen's lone pair is involved in the aromatic system.

  • N2 (Pyridine-like): This nitrogen's lone pair is in an sp² orbital and is more basic and available for coordination.[2]

  • C3 and C5: These positions are adjacent to the nitrogen atoms, making them electron-deficient and susceptible to nucleophilic attack or deprotonation. The C5 proton is generally the most acidic.[2]

  • C4: This position has the highest electron density and is the most susceptible to electrophilic attack.[1]

This inherent reactivity often leads to a default outcome for many reactions. The key to overcoming regioselectivity problems is to understand how to either work with or override these electronic preferences.

Section 2: Troubleshooting C-H Functionalization

Direct C-H functionalization is a powerful and atom-economical method for elaborating the pyrazole core.[3] However, achieving regioselectivity can be a significant hurdle.

Question: My C-H arylation is giving me a mixture of C3 and C5 isomers. How can I selectively functionalize only the C5 position?

Answer: This is a common problem due to the similar electronic nature of the C3 and C5 positions.[1] To achieve high selectivity for the C5 position, the use of a directing group is often necessary.

Causality: The pyridine-like N2 nitrogen of the pyrazole ring can act as a Lewis basic site to coordinate with a transition metal catalyst.[2] This coordination brings the catalyst into proximity with the C5-H bond, facilitating its activation over the more distant C3-H bond.

Troubleshooting Steps:

  • Introduce an N1-Substituent: The presence of a substituent on the N1 nitrogen is crucial. This prevents competitive N-H activation and locks the pyrazole in a single tautomeric form.

  • Catalyst System: Palladium catalysts are frequently used for these transformations. The choice of ligand and oxidant can be critical. For instance, ligand-free palladium systems with a suitable base have been shown to promote C4 arylation, so a well-chosen ligand is key to directing to C5.[1]

  • Directing Group Strategy: If a simple N1-alkyl group is insufficient, consider using a removable directing group on the N1 position. Groups like 2-pyridylsulfonyl (PyS) or other bidentate chelating groups can strongly direct the metallation to the C5 position.

Question: I want to functionalize the C4 position via C-H activation, but my reaction is not working or is giving me products from functionalization at other positions.

Answer: While the C4 position is electronically predisposed to electrophilic substitution, directing a transition metal-catalyzed C-H functionalization to this site can be less straightforward than C5 functionalization.

Causality: Most directing group strategies utilize the N2 nitrogen, which naturally favors C5 functionalization. To achieve C4 functionalization, you either need to override this preference or use a reaction that doesn't rely on N2-coordination.

Troubleshooting Steps:

  • Reaction Conditions for C4-Arylation: For direct arylation at the C4 position of N-substituted pyrazoles, specific conditions have been developed. For example, a ligand-free palladium catalyst in the presence of a suitable base can promote C4 selectivity. The choice of solvent and base is highly influential on the regioselectivity.[1]

  • Substituent Effects: The nature of the substituents on your aryl halide partner can significantly impact the regioselectivity of the reaction.[1] It is advisable to screen different aryl halides if you are observing poor selectivity.

  • Consider an Alternative Mechanism: If transition metal-catalyzed C-H activation is problematic, consider traditional electrophilic substitution reactions like bromination or nitration, which have a strong intrinsic preference for the C4 position. The resulting C4-functionalized pyrazole can then be used in cross-coupling reactions.

Decision-Making Workflow for C-H Functionalization

G start Desired Functionalization Position? c5 C5 Position start->c5 c4 C4 Position start->c4 c3 C3 Position start->c3 n1_sub Is the pyrazole N1-substituted? c5->n1_sub c4_method Reaction Type? c4->c4_method c3_challenge Challenging due to C5 preference. c3->c3_challenge c5_dg Utilize N2 as a directing group with a transition metal catalyst (e.g., Pd, Ru). n1_sub->c5_dg Yes c5_removable_dg Consider a removable directing group on N1 for enhanced selectivity. c5_dg->c5_removable_dg c4_eas Electrophilic Aromatic Substitution (EAS) c4_method->c4_eas EAS c4_ch C-H Activation c4_method->c4_ch C-H Act. c4_eas_protocol Use standard EAS conditions (e.g., Br2, HNO3). High intrinsic selectivity. c4_eas->c4_eas_protocol c4_ch_protocol Use specific ligand-free Pd catalysis. Optimize solvent and base. c4_ch->c4_ch_protocol c3_strategy Use a bulky N1-substituent to sterically hinder C5. Or, use a C5-blocking group. c3_challenge->c3_strategy

Caption: Workflow for selecting a C-H functionalization strategy.

Section 3: Solving N-Alkylation Regioselectivity Problems

The alkylation of NH-pyrazoles is a fundamental transformation, but the presence of two reactive nitrogen atoms often leads to a mixture of N1 and N2 alkylated regioisomers.[4] This is due to the prototropic tautomerism of the pyrazole ring.[1]

Question: My N-alkylation of a 3-substituted pyrazole is giving a nearly 1:1 mixture of regioisomers. How can I favor one isomer over the other?

Answer: This is a classic challenge in pyrazole chemistry.[5] The regioselectivity of N-alkylation is influenced by a delicate balance of steric and electronic factors of the pyrazole substituents, the nature of the alkylating agent, and the reaction conditions (base, solvent, temperature).

Causality: The reaction can proceed through two different tautomers of the pyrazole, and the relative stability of these tautomers, as well as the transition states leading to the products, will determine the final isomer ratio. Bulky substituents on the pyrazole can sterically hinder the adjacent nitrogen, directing the alkylation to the more accessible nitrogen. Similarly, the nature of the electrophile and the counter-ion of the base can influence the site of attack.

Troubleshooting Steps:

  • Vary the Base and Solvent: The choice of base can have a profound effect. A strong, non-coordinating base in a non-polar solvent might favor one isomer, while a weaker base in a polar, protic solvent could favor the other. For example, using different bases, reaction media, and temperatures can achieve regioselective alkylation.[6]

  • Steric Hindrance: If your pyrazole has substituents at both C3 and C5, the alkylating agent will preferentially attack the nitrogen adjacent to the smaller substituent. If you have control over the synthesis of the pyrazole core, you can leverage this effect.

  • Modify the Electrophile: Bulkier alkylating agents will be more sensitive to the steric environment of the pyrazole nitrogens. Switching from methyl iodide to isopropyl bromide, for example, could significantly improve selectivity.

  • Functional Group Tuning: The electronic properties of substituents can be modified to guide regioselectivity. For instance, converting a carbonyl group to a hydrazone can switch the preferred site of alkylation in trifluoromethylated pyrazoles.[4]

  • Enzymatic Alkylation: For highly selective transformations, consider enzymatic approaches. Engineered methyltransferases have been developed for the regiodivergent N-alkylation of pyrazoles.[7]

Table 1: Factors Influencing N-Alkylation Regioselectivity
FactorObservationRationale
Bulky C3-substituent Favors alkylation at N1Steric hindrance disfavors attack at the adjacent N2.
Electron-withdrawing C3-substituent Can favor alkylation at N1Increases the acidity of the N1-H, potentially favoring deprotonation and subsequent alkylation at N1 under certain conditions.
Bulky Alkylating Agent Increases selectivityMore sensitive to the steric environment around the two nitrogen atoms.
Polar, Protic Solvents Can favor the thermodynamically more stable productMay allow for equilibration of intermediates or products.
Non-polar, Aprotic Solvents Can favor the kinetically controlled productThe initial site of deprotonation and alkylation is less likely to revert.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic substitution (e.g., nitration, bromination) not exclusively at the C4 position?

A1: While C4 is the most electron-rich position, strong activating groups on the pyrazole ring can sometimes lead to substitution at other positions, or over-substitution.[1] Also, highly reactive electrophiles under harsh conditions can decrease selectivity. Try using milder reaction conditions or a less reactive electrophile.

Q2: Can I use a directing group for electrophilic substitution?

A2: It is less common than for C-H activation. The inherent electronic preference for C4 is usually strong enough. However, blocking the C4 position with a removable group (e.g., a silyl group) can be a strategy to force electrophilic substitution at other positions.

Q3: I am trying to perform a Suzuki coupling on a C5-bromopyrazole, but the reaction is sluggish. What could be the issue?

A3: C5-halopyrazoles can be less reactive in cross-coupling reactions than their C4- or C3- counterparts due to the proximity of the electron-withdrawing nitrogen atoms. You may need to screen different palladium catalysts and ligands. Phosphine ligands with high electron-donating ability and steric bulk (e.g., SPhos, XPhos) are often effective. Increasing the reaction temperature or using a more reactive boronic acid derivative (e.g., a boronate ester) can also help.

Q4: How can I confirm the regiochemistry of my functionalized pyrazole?

A4: 2D NMR techniques are invaluable. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can definitively establish the connectivity and spatial relationships between protons and carbons in your molecule, allowing for unambiguous assignment of the isomer.

Section 5: Experimental Protocols

Protocol 1: Regioselective C4-Arylation of N-Substituted Pyrazole

This protocol is adapted from methodologies that have shown success in achieving C4 selectivity.[1]

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-substituted pyrazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous DMF (3 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C4-arylated pyrazole.

Note: Optimization of the base (e.g., Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene) may be necessary for different substrates.[1]

Protocol 2: General Procedure for Regioselective N-Alkylation

This protocol provides a starting point for optimizing the regioselective N-alkylation of a substituted pyrazole.

  • Deprotonation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the 3(5)-substituted pyrazole (1.0 mmol) in anhydrous THF (5 mL). Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.1 mmol) portion-wise.

  • Stirring: Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the solution back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Analyze the crude product by ¹H NMR to determine the regioisomeric ratio. Purify the isomers by column chromatography.

Note: For challenging cases, screening different bases (e.g., KHMDS, LiHMDS) and solvents (e.g., DMF, toluene) is recommended.

Section 6: Mechanistic Visualization

The Role of the N2-Nitrogen as a Directing Group in C5-H Activation

Caption: Mechanism of N2-directed C5-H activation.

References

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. Available at: [Link]

  • Regioselectivity in pyrazole EAS. Reddit. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Recent advances in the regioselective synthesis of Pyrazoles. Ewha Womans University. Available at: [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. NIH. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. Available at: [Link]

  • Pyrazole structure highlighting the nucleophilic and electrophilic... ResearchGate. Available at: [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
  • Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Unavailable.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Unavailable.
  • Removable and modifiable directing groups in C-H activation. YouTube. Available at: [Link]

  • N-alkylation method of pyrazole. Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions of Bromophenyl Pyrazoles

Here is a technical support center guide for optimizing catalyst selection for cross-coupling reactions of bromophenyl pyrazoles. Introduction Palladium-catalyzed cross-coupling reactions are indispensable tools in moder...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a technical support center guide for optimizing catalyst selection for cross-coupling reactions of bromophenyl pyrazoles.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries for constructing complex molecular architectures.[1] Bromophenyl pyrazoles are a privileged scaffold, appearing in numerous biologically active compounds. However, their successful functionalization via cross-coupling presents a unique set of challenges. The pyrazole moiety, an N-heterocycle, can act as a ligand and coordinate to the palladium center, leading to catalyst inhibition or decomposition.[2][3] Furthermore, the electronic properties of both the phenyl and pyrazole rings can significantly influence the efficiency of key steps in the catalytic cycle, such as oxidative addition.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing catalyst systems for these challenging substrates. It is structured in a question-and-answer format to directly address specific issues encountered during experimentation, blending foundational principles with practical, field-proven solutions.

Section 1: Catalyst System Fundamentals

A successful cross-coupling reaction depends on the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent. Understanding the role of each is critical for rational catalyst selection and optimization.

  • Palladium Source (Precatalyst): While the active catalyst is a Pd(0) species, stable Pd(II) precatalysts are often used for their ease of handling and air stability.[4] These are reduced in situ to generate the active Pd(0) catalyst. The choice of precatalyst can influence the rate of catalyst activation and its overall stability.[1][5]

  • Ligand: The ligand is arguably the most critical component for modulating the catalyst's reactivity and stability.[6] For challenging substrates like bromophenyl pyrazoles, bulky, electron-rich phosphine ligands are often required to promote the difficult oxidative addition step and stabilize the catalytic species.[7][8]

  • Base: The base plays multiple roles, including activating the coupling partner (e.g., the organoboron reagent in Suzuki coupling) and neutralizing the HX acid generated during the reaction. Its strength, solubility, and particle size can dramatically impact the reaction outcome.[9]

  • Solvent: The solvent must solubilize the reactants and catalyst system while being compatible with the reaction conditions. Common choices include aprotic polar solvents like dioxane, THF, and toluene. For some reactions, like the Suzuki-Miyaura coupling, aqueous solvent mixtures are often beneficial.[7]

Table 1: Common Palladium Precatalysts and Their Characteristics
PrecatalystFormulaCommon ApplicationsKey Features
Palladium(II) AcetatePd(OAc)₂Versatile for many couplingsRequires in situ reduction; often used with external ligands.[1]
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃General Pd(0) sourceAir-sensitive; often used when a pre-formed Pd(0) source is desired.
Buchwald G3/G4 Precatalysts(Ligand)Pd(cinnamyl)ClBuchwald-Hartwig, SuzukiAir-stable, well-defined, rapid generation of the active L-Pd(0) species.[9]
PEPPSI™-IPrC₃₁H₃₇Cl₃N₂PdSuzuki, NegishiAir and moisture stable; contains an N-heterocyclic carbene (NHC) ligand.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with bromophenyl pyrazoles so challenging?

A1: There are two primary reasons. First, the pyrazole nitrogen atoms can coordinate to the palladium catalyst.[3][10] This can form stable, off-cycle complexes that sequester the palladium, effectively inhibiting the catalytic cycle. Second, depending on the substitution pattern, the C-Br bond on the phenyl ring can be electron-rich, which makes the initial, rate-limiting oxidative addition step of the catalytic cycle unfavorable.[7]

Q2: What is the first step I should take when a cross-coupling reaction with a bromophenyl pyrazole fails?

A2: Before extensively screening catalysts, verify the integrity of your starting materials and the reaction setup. Ensure your bromophenyl pyrazole is pure, the coupling partner (e.g., boronic acid) has not degraded, and your solvent is rigorously degassed. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to reaction failure.[9] Running a positive control reaction with a simpler aryl bromide (e.g., 4-bromotoluene) can confirm that your reagents and general procedure are sound.

Q3: Which type of ligand is a good starting point for Suzuki-Miyaura coupling of a bromophenyl pyrazole?

A3: For electron-rich or sterically hindered aryl bromides, bulky, electron-rich monodentate biarylphosphine ligands are the gold standard. A good initial screen should include ligands like SPhos , RuPhos , or XPhos .[7][11] These ligands promote the difficult oxidative addition step and can often overcome the challenge of catalyst inhibition by the pyrazole moiety.

Q4: Can I perform a Heck reaction on a bromophenyl pyrazole?

A4: Yes, the Heck reaction is a viable method for C-C bond formation with these substrates.[12][13] Success often depends on overcoming the lower reactivity of aryl bromides compared to iodides. Catalyst systems often employ phosphine ligands, but ligand-free conditions using high temperatures and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) have also been reported to be effective, which can help prevent catalyst decomposition and side reactions like dehalogenation.[14]

Q5: What are the key considerations for a Sonogashira coupling with a bromophenyl pyrazole?

A5: The Sonogashira coupling typically requires a palladium catalyst and a copper(I) co-catalyst.[15] A major challenge is preventing homocoupling (Glaser coupling) of the terminal alkyne.[2] This can be minimized by:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen).[2]

  • Minimizing Copper: Use the lowest effective amount of the Cu(I) co-catalyst. In some cases, copper-free conditions can be employed, though they may require higher temperatures or more specialized ligands.

  • Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.

Section 3: Troubleshooting Guide

This section addresses common problems in a diagnostic question-and-answer format.

Problem 1: Low to No Conversion of Starting Material

Q: Have you confirmed your catalyst is activating? A: Many Pd(II) precatalysts, like Pd(dppf)Cl₂, will cause a distinct color change (e.g., to dark brown or black) as the active Pd(0) species is formed. While not a foolproof indicator of success, the absence of a color change might suggest an issue with the in situ reduction of the precatalyst.[7] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more easily activated precatalyst from the Buchwald series.[1][5]

Q: Is your bromophenyl pyrazole electron-rich? A: If the phenyl ring has electron-donating groups (e.g., methoxy, alkyl) ortho or para to the bromine, oxidative addition will be slow.[7] This is a common cause of failure.

  • Solution: Switch to a more electron-rich and bulky ligand. Ligands like SPhos or RuPhos are designed to accelerate this specific step. Increasing the temperature may also help, but monitor for decomposition.[7][11]

Q: Could the pyrazole be inhibiting your catalyst? A: This is highly likely. The N-H of an unprotected pyrazole is acidic and can react with the base, forming a pyrazolate anion that strongly binds to palladium.[16]

  • Solution 1 (Protecting Group): Protect the pyrazole nitrogen with a suitable group (e.g., SEM, BOC). Note that some protecting groups like BOC can be unstable under certain Suzuki conditions.[17]

  • Solution 2 (Ligand Choice): Use a very bulky ligand that sterically disfavors the pyrazole's coordination to the palladium center.

  • Solution 3 (Additive): In some cases, additives that can coordinate to the palladium, like P(t-Bu)₃·HBF₄, can help by competing with the pyrazole for coordination sites.

Q: Is your base appropriate and active? A: For Suzuki reactions, solid bases like K₃PO₄ and K₂CO₃ are common. Their activity is highly dependent on particle size and the presence of water.

  • Solution: Finely grind the base before use to maximize its surface area.[9] If using anhydrous K₃PO₄ in a solvent like toluene or dioxane, adding a few equivalents of water can be essential for its function.[7]

// Nodes start [label="Low / No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_reagents [label="Reagents & Setup OK?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_reagents [label="Fix: Verify starting materials.\nDegas solvents.\nRun positive control.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_catalyst [label="Catalyst Activation Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_catalyst [label="Fix: Use Pd(0) source (e.g., Pd₂(dba)₃)\nor a modern precatalyst (e.g., G3).", fillcolor="#F1F3F4", fontcolor="#202124"]; q_substrate [label="Electron-Rich Substrate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_substrate [label="Fix: Use bulky, electron-rich ligand\n(SPhos, RuPhos).\nIncrease temperature.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_inhibition [label="Pyrazole Inhibition?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_inhibition [label="Fix: Protect pyrazole N-H.\nUse very bulky ligand.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_base [label="Base Inactive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_base [label="Fix: Grind base.\nAdd H₂O for K₃PO₄.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> q_reagents; q_reagents -> s_reagents [label=" No"]; q_reagents -> q_catalyst [label=" Yes"]; q_catalyst -> s_catalyst [label=" Yes"]; q_catalyst -> q_substrate [label=" No"]; q_substrate -> s_substrate [label=" Yes"]; q_substrate -> q_inhibition [label=" No"]; q_inhibition -> s_inhibition [label=" Yes"]; q_inhibition -> q_base [label=" No"]; q_base -> s_base [label=" Yes"]; } Caption: Troubleshooting Decision Tree for Low Conversion.

Problem 2: Significant Side Product Formation

Q: Are you observing dehalogenation (loss of bromine)? A: Dehalogenation is a common side reaction, especially with electron-rich aryl bromides at high temperatures or with prolonged reaction times.[14][17]

  • Solution: Lower the reaction temperature and shorten the reaction time. Screen a different, potentially less reactive, base. Ensure your reaction is truly anaerobic, as oxidative processes can contribute to catalyst decomposition pathways that lead to dehalogenation.

Q: In a Suzuki reaction, are you seeing significant protodeboronation of your boronic acid? A: This happens when the boronic acid reacts with a proton source (like water) to regenerate the corresponding arene, consuming your coupling partner. It is more common with heteroaryl boronic acids and at higher temperatures.[16]

  • Solution: Ensure your base is strong enough and present in sufficient quantity. Use fresh, high-quality boronic acid or its more stable pinacol ester (Bpin) equivalent. Sometimes, switching to a non-aqueous solvent system can help.

Q: Are you observing homocoupling of your coupling partners? A: This is common in Sonogashira (alkyne homocoupling) and Suzuki (boronic acid homocoupling) reactions.[2][9]

  • Solution: This is almost always due to the presence of oxygen. Improve your degassing technique (e.g., use freeze-pump-thaw cycles instead of just bubbling with inert gas) and ensure a leak-proof reaction setup under a positive pressure of inert gas.[2][9]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening

This protocol describes setting up parallel reactions to efficiently screen different catalyst systems.

  • Array Setup: In a glovebox, arrange an array of reaction vials (e.g., in a 24-well plate or individual 2 mL vials with stir bars).

  • Stock Solutions: Prepare stock solutions of your bromophenyl pyrazole, coupling partner, and base in the chosen reaction solvent. This ensures consistent concentrations across all reactions.

  • Solid Dispensing: To each vial, add the solid palladium precatalyst and ligand. Using a microbalance is crucial for accuracy.

  • Reagent Addition: Add the stock solutions of the bromophenyl pyrazole, coupling partner, and base to each vial using a calibrated pipette.

  • Sealing and Reaction: Seal the vials tightly with screw caps containing septa. Remove the array from the glovebox and place it in a pre-heated aluminum block on a stirrer hotplate.

  • Analysis: After the designated reaction time (e.g., 12-24 hours), cool the vials to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major side products.

// Nodes prep [label="1. Prepare Stock Solutions\n(Substrate, Coupling Partner, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dispense [label="2. Dispense Solids into Vial Array\n(Pd Precatalyst, Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add [label="3. Add Stock Solutions to Vials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="4. Seal, Heat & Stir", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="5. Quench & Analyze\n(LC-MS / GC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize [label="6. Identify Lead Conditions for Optimization", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges prep -> dispense; dispense -> add; add -> react; react -> analyze; analyze -> optimize; } Caption: General Workflow for Catalyst System Screening.

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a bromophenyl pyrazole.

  • Reagents:

    • Bromophenyl pyrazole (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (finely ground, 3.0 equiv)

    • Dioxane/Water (5:1 v/v), degassed

  • Procedure:

    • To an oven-dried Schlenk flask containing a stir bar, add the bromophenyl pyrazole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Reddit User Discussion on Suzuki Coupling. (2021). r/Chempros. [Link]

  • Valente, C., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ResearchGate. Pyrazoles and Heck Reaction. [Link]

  • Shaheen, E., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]

  • Aher, R. D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Esteruelas, M. A., et al. (2016). Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds. Inorganic Chemistry. [Link]

  • ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]

  • Rodrigues, M. O., et al. (2023). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]

  • Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]

  • Valente, C., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2021). Challenges in catalyzing the Sonogashira coupling reaction. [Link]

  • Divulga UAB. (2014). New pyrazole-ether hybrid ligands in palladium catalysts. [Link]

  • Scott, J. S., & Tcyrulnikov, S. (2020). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Chemical Biology. [Link]

  • Wang, G., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • University of Rochester. Cross-Coupling Chemistry Notes. [Link]

  • Asadi, M., & Zarei, S. A. (2020). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

  • O'Brien, C. J., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances. [Link]

  • Tu, W., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • Ogoshi, T., et al. (2018). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • ResearchGate. (2010). A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. [Link]

  • Park, S., & Lee, C. (2015). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Accounts of Chemical Research. [Link]

  • Wu, Y., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]

  • Kabalka, G. W., & Wang, L. (2002). Scope and Limitations of the Palladium-Catalyzed Cross-Coupling Reaction of in situ Generated Organoboranes with Aryl and Vinyl Halides. The Journal of Organic Chemistry. [Link]

  • Moodley, P. (2017). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]

  • ResearchGate. (2002). Cross-Coupling Reactions: A Practical Guide. [Link]

  • ResearchGate. (2016). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group. [Link]

  • Aher, R. D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • DSpace@MIT. (2016). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

  • Shang, Y., et al. (2012). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • ResearchGate. (2014). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Arbon, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Fiveable. (2023). Palladium-catalyzed cross-coupling reactions. [Link]

  • ResearchGate. Optimization for the bromination step. [Link]

  • Poulain, V., et al. (2016). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. The Journal of Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Validation of 5-(2-bromophenyl)-1H-pyrazol-3-amine

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step in characterization; it is the bedrock upon which all...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is not merely a final step in characterization; it is the bedrock upon which all subsequent research is built. A molecule's biological activity, its physical properties, and its potential for optimization are all intrinsically linked to its precise atomic arrangement. For novel heterocyclic compounds like 5-(2-bromophenyl)-1H-pyrazol-3-amine, a key intermediate in the synthesis of bioactive agents such as PI3K inhibitors, this structural certainty is paramount[1].

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 5-(2-bromophenyl)-1H-pyrazol-3-amine, with a primary focus on the gold-standard method: Single-Crystal X-ray Diffraction (SCXRD). We will explore not only the protocols but also the causality behind experimental choices, offering a holistic view for researchers, scientists, and drug development professionals. Our objective is to demonstrate how a multi-faceted analytical approach, spearheaded by crystallography, constitutes a self-validating system for achieving irrefutable structural proof.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD stands alone as the most powerful technique for determining the precise, three-dimensional arrangement of atoms in a molecule.[2][3][4] It provides an unparalleled level of detail, revealing not just the connectivity of atoms but also their exact positions in space, leading to accurate bond lengths, bond angles, and the absolute configuration of chiral molecules.[3][4][5]

The fundamental principle involves irradiating a perfectly ordered, single crystal with a focused beam of X-rays. The crystal lattice diffracts these X-rays in a unique pattern of spots. By measuring the angles and intensities of this diffraction pattern, a three-dimensional map of the electron density within the crystal can be reconstructed, from which the atomic structure is determined.[4][6][7]

Experimental Protocol: From Powder to Proof

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The major bottleneck, and the step that often requires the most empirical skill, is growing a high-quality single crystal.[8][9]

Step 1: The Art and Science of Crystal Growth

The prerequisite for any successful SCXRD experiment is a single, flawless crystal, typically 0.1-0.3 mm in size. This requires a highly purified sample, as impurities can inhibit nucleation or become incorporated into the lattice, leading to disorder.[10] Several techniques can be employed:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation, filtered to remove particulates, and left undisturbed in a loosely covered vial.[10][11] The slow evaporation of the solvent gradually increases the concentration, leading to crystallization. The choice of solvent is critical; one in which the compound is moderately soluble is often ideal.[10]

  • Slow Cooling: This technique is effective for compounds that are significantly more soluble in a hot solvent than a cold one.[9] A saturated solution is prepared at an elevated temperature, filtered, and then allowed to cool slowly and undisturbed.[9] This controlled decrease in solubility promotes the growth of large, well-ordered crystals.

  • Vapor Diffusion: In this method, the compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small, open vial, which is then sealed inside a larger jar containing a "non-solvent" in which the compound is insoluble. The non-solvent must be miscible with the solvent. Over time, the vapor of the non-solvent slowly diffuses into the solvent, reducing the compound's solubility and inducing crystallization.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} caption [label="Workflow for common small-molecule crystallization methods.", fontname="Arial", fontsize=10]; enddot A brief, descriptive caption directly below each generated diagram (Within 100 characters). Crystal growth workflow for small molecules.

Step 2: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer, which allows for precise rotation within the X-ray beam.[6] The crystal is typically flash-frozen in a stream of liquid nitrogen to minimize radiation damage and thermal motion.[6] The instrument then rotates the crystal while collecting thousands of diffraction images.[12] This data is processed to determine the unit cell dimensions and the intensities of each reflection. Sophisticated software is then used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} caption [label="The single-crystal X-ray diffraction workflow from data collection to final structure.", fontname="Arial", fontsize=10]; enddot A brief, descriptive caption directly below each generated diagram (Within 100 characters). Single-crystal X-ray diffraction workflow.

Interpreting the Data: An Unambiguous Result

The output from a successful SCXRD experiment is a set of atomic coordinates and other parameters that precisely define the molecular structure. For 5-(2-bromophenyl)-1H-pyrazol-3-amine, this data would provide definitive confirmation of the connectivity and geometry.

ParameterExpected Value (Å or °)Significance
C-Br Bond Length~1.90 ÅConfirms the presence and position of the bromine atom.
Pyrazole N-N Bond Length~1.38 ÅCharacteristic of the pyrazole ring system.
Pyrazole C-NH2 Bond Length~1.36 ÅConfirms the amine substituent at the 3-position.
C(pyrazolyl)-C(phenyl) Bond Length~1.48 ÅConfirms the connectivity between the two rings.
Dihedral Angle (Plane of Pyrazole vs. Plane of Phenyl Ring)VariableReveals the rotational conformation of the molecule in the solid state.

This quantitative data provides an irrefutable structural fingerprint, resolving any ambiguity about isomerism or tautomerism.

Corroborative Evidence: A Multi-Technique Approach

While SCXRD is definitive, it is not always feasible if a compound fails to crystallize. Furthermore, a comprehensive validation package relies on multiple, independent lines of evidence. Other spectroscopic techniques provide crucial data that complements the crystal structure, particularly by describing the molecule's properties in solution.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular structure in solution.[14] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the deduction of the molecule's carbon-hydrogen framework and connectivity.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of 5-(2-bromophenyl)-1H-pyrazol-3-amine in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Perform a suite of experiments, including:

    • ¹H NMR: To identify all unique proton environments.

    • ¹³C NMR: To identify all unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): To establish correlations between nuclei and definitively piece together the molecular structure. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial for connecting molecular fragments through 2- and 3-bond correlations.[15][16]

Interpreting the Data: For 5-(2-bromophenyl)-1H-pyrazol-3-amine, the HMBC spectrum would be key. It would show correlations between the pyrazole protons/carbons and the phenyl protons/carbons, unequivocally establishing the link between the two rings. The number of signals in the ¹H and ¹³C spectra would confirm the overall symmetry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and can offer clues about its elemental composition.[17]

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion without significant fragmentation.

  • Detection: The analyzer separates ions based on their mass-to-charge ratio (m/z).

Interpreting the Data: The most critical feature in the mass spectrum of 5-(2-bromophenyl)-1H-pyrazol-3-amine would be the isotopic pattern of the molecular ion. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[17] This results in two prominent peaks in the mass spectrum:

  • An M+ peak corresponding to the molecule with ⁷⁹Br.

  • An M+2 peak of nearly equal intensity corresponding to the molecule with ⁸¹Br.[18]

This characteristic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by molecular vibrations.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat as a solid (using an ATR attachment) or mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The sample is exposed to IR radiation, and the resulting spectrum of absorbance vs. wavenumber is recorded.

Interpreting the Data: The FTIR spectrum would confirm the presence of key functional groups in 5-(2-bromophenyl)-1H-pyrazol-3-amine:

Wavenumber (cm⁻¹)VibrationSignificance
3400-3200N-H stretchConfirms the presence of the amine (-NH₂) and pyrazole N-H groups.[19][20]
~1620C=N stretchCharacteristic of the pyrazole ring.[20]
~1550C=C stretchAromatic ring stretching.
~1290C-N stretchAssociated with the pyrazole ring structure.[21]
700-500C-Br stretchIndicates the presence of the carbon-bromine bond.[22]

A Comparative Summary: Choosing the Right Tool

Each analytical technique provides a unique piece of the structural puzzle. While SCXRD gives the complete picture, the others provide essential, complementary information.

TechniqueInformation ProvidedSample StateResolutionKey Limitation
SCXRD 3D atomic arrangement, bond lengths/angles, absolute configurationSolid (Single Crystal)Atomic (~0.1 Å)Requires high-quality single crystals, which can be difficult to grow.[5]
NMR Connectivity, stereochemistry, dynamic behaviorSolutionAtomic (Connectivity)Less precise for bond lengths/angles; generally limited to molecules <70 kDa.[6][14]
MS Molecular weight, elemental formula (HRMS)Gas phase (from solid/solution)Molecular FormulaProvides no information on atom connectivity or 3D structure.
FTIR Presence of functional groupsSolid/LiquidFunctional GroupProvides limited information on the overall molecular skeleton.

G

Conclusion

For the definitive structural validation of 5-(2-bromophenyl)-1H-pyrazol-3-amine, single-crystal X-ray diffraction is the unequivocal gold standard. It provides a level of atomic detail that no other technique can match, delivering an unambiguous and quantitative description of the molecule's three-dimensional architecture. However, a truly robust and trustworthy characterization does not rely on a single method. By integrating SCXRD with a suite of spectroscopic techniques—NMR to confirm the structure in solution, MS to verify the molecular weight and bromine presence, and FTIR to identify key functional groups—researchers can construct a self-validating and comprehensive data package. This multi-technique synergy ensures the highest level of scientific integrity, providing the solid structural foundation necessary for advancing drug discovery and development.

References

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved January 24, 2026, from [Link]

  • Peak Proteins. (2024, September). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved January 24, 2026, from [Link]

  • Cui, H., et al. (2007). Structure Elucidation of a Pyrazolo[2][15]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1104-1109. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Kuppler, R. J., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(26), 10493-10498. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 24, 2026, from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2166-2191. Available at: [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. Retrieved January 24, 2026, from [Link]

  • Molecules. (2007). Structure Elucidation of a Pyrazolo[2][15]pyran Derivative by NMR Spectroscopy. Retrieved January 24, 2026, from [Link]

  • PubMed Central. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Retrieved January 24, 2026, from [Link]

  • NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved January 24, 2026, from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved January 24, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved January 24, 2026, from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved January 24, 2026, from [Link]

  • Crystallization of small molecules. (n.d.).
  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 24, 2026, from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved January 24, 2026, from [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved January 24, 2026, from [Link]

  • CD ComputaBio. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 24, 2026, from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. Retrieved January 24, 2026, from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. Retrieved January 24, 2026, from [Link]

  • MDPI. (2024, January 23). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved January 24, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 24, 2026, from [Link]

  • International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. Retrieved January 24, 2026, from [Link]

  • YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction? Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Retrieved January 24, 2026, from [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved January 24, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-(2-bromophenyl)-1H-pyrazol-3-amine Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-(2-bromophenyl)-1H-pyrazol-3-amine analogs. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-(2-bromophenyl)-1H-pyrazol-3-amine analogs. As a Senior Application Scientist, the goal of this document is to synthesize available data into actionable insights, elucidating the causal relationships between chemical structure and biological activity to guide future drug discovery efforts. While direct, extensive SAR studies on a broad series of 5-(2-bromophenyl)-1H-pyrazol-3-amine analogs are not widely published, this guide will draw upon available data for this scaffold and closely related pyrazole derivatives to establish a foundational understanding.

The 5-Aryl-1H-pyrazol-3-amine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile scaffold for targeting a wide range of biological entities, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory pathways.[1][2] The 5-aryl-1H-pyrazol-3-amine core, in particular, offers three key points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties:

  • N1-position of the pyrazole ring: Substitution at this position can significantly influence the molecule's interaction with the target protein and its physicochemical properties.

  • C3-amino group: This group can be functionalized to introduce additional interaction points or to modulate the overall electronic character of the molecule.

  • 5-Aryl ring: Substituents on this ring can explore different pockets of the target's binding site and impact the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Synthesis of 5-(2-bromophenyl)-1H-pyrazol-3-amine Analogs

The synthesis of 5-aryl-1H-pyrazol-3-amines and their derivatives typically proceeds through the condensation of a β-ketonitrile with a hydrazine derivative.[3] This versatile reaction allows for the introduction of diversity at both the N1 and C5 positions of the pyrazole ring.

General Synthetic Scheme:

Synthesis of 5-(2-bromophenyl)-1H-pyrazol-3-amine Analogs cluster_reactants Reactants cluster_reaction Reaction cluster_product Product ketonitrile 2-bromo-benzoylacetonitrile condensation Condensation ketonitrile->condensation hydrazine Hydrazine or Substituted Hydrazine (R-NHNH2) hydrazine->condensation pyrazole 5-(2-bromophenyl)-1H-pyrazol-3-amine (R=H) or N1-substituted analog condensation->pyrazole Cyclization Kinase_Inhibitor_SAR cluster_scaffold Core Scaffold cluster_modifications Key Modification Points cluster_activity Biological Activity pyrazole 5-(2-bromophenyl)-1H-pyrazol-3-amine N1 N1-substituent (H-bonding) pyrazole->N1 influences C3 C3-amino side chain (Potency/Selectivity) pyrazole->C3 influences Phenyl Substituents on Phenyl Ring (Exploring pockets) pyrazole->Phenyl influences kinase_inhibition Kinase Inhibition N1->kinase_inhibition C3->kinase_inhibition Phenyl->kinase_inhibition

Sources

Validation

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Evaluating 5-(2-bromophenyl)-1H-pyrazol-3-amine in the Context of Established Therapeutics

Introduction: The Pyrazole Scaffold as a Cornerstone of Kinase Inhibition Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone of Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy.

Within the diverse chemical landscape of kinase inhibitors, the pyrazole nucleus is recognized as a "privileged scaffold".[1][2] This five-membered heterocyclic ring system offers a unique combination of synthetic tractability, favorable drug-like properties, and the ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[2] This has led to the successful development and FDA approval of numerous pyrazole-containing drugs, targeting a wide range of kinases.[2]

This guide provides a comparative analysis of a novel pyrazole-based compound, 5-(2-bromophenyl)-1H-pyrazol-3-amine , against a panel of well-characterized, clinically relevant pyrazole-based kinase inhibitors: Crizotinib , Ruxolitinib , and Tozasertib . While extensive clinical and experimental data are available for the latter three, 5-(2-bromophenyl)-1H-pyrazol-3-amine represents a largely uncharacterized molecule. Therefore, this document serves a dual purpose: to provide a direct comparison with established inhibitors and to offer a comprehensive experimental framework for the evaluation of novel pyrazole-based compounds like it. We will delve into the mechanisms of action of the known inhibitors, present their inhibitory profiles, and provide detailed, field-proven protocols for researchers to characterize new chemical entities.

Featured Compound Profile: 5-(2-bromophenyl)-1H-pyrazol-3-amine

Structure:

Rationale for Investigation:

5-(2-bromophenyl)-1H-pyrazol-3-amine incorporates the essential 3-amino-1H-pyrazole core, a key pharmacophore for kinase hinge-binding. The presence and position of the amino group are critical for forming hydrogen bonds that anchor the inhibitor within the ATP-binding site. The 5-position is substituted with a 2-bromophenyl group. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its potential to enhance binding affinity and selectivity. The phenyl ring itself provides a scaffold for potential interactions within hydrophobic pockets of the kinase active site.

To date, there is a lack of publicly available data on the specific kinase targets and inhibitory potency of 5-(2-bromophenyl)-1H-pyrazol-3-amine. This guide, therefore, proposes the following experimental workflows to elucidate its biological activity and benchmark it against established pyrazole-based inhibitors.

Comparative Kinase Inhibitors: Profiles and Mechanisms of Action

To provide a robust context for evaluating 5-(2-bromophenyl)-1H-pyrazol-3-amine, we will compare it with three well-established pyrazole-based kinase inhibitors, each targeting a different key signaling pathway implicated in cancer.

Crizotinib: A Multi-Targeted ALK and MET Inhibitor

Crizotinib is an FDA-approved inhibitor of Anaplastic Lymphoma Kinase (ALK), c-Met (also known as Hepatocyte Growth Factor Receptor, HGFR), and ROS1 receptor tyrosine kinases.[3][4] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 gene rearrangements.[5]

  • Mechanism of Action: Crizotinib functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK, c-Met, and ROS1.[6] In cancers driven by fusions or mutations in these kinases, their constitutive activation leads to downstream signaling through pathways like RAS-MAPK and PI3K-AKT, promoting cell proliferation and survival.[7][8] Crizotinib blocks this aberrant signaling, leading to cell cycle arrest and apoptosis in cancer cells dependent on these kinases.[4]

Ruxolitinib: A JAK1/JAK2 Inhibitor

Ruxolitinib is a potent inhibitor of the Janus kinases, specifically JAK1 and JAK2.[1] It is approved for the treatment of myelofibrosis and polycythemia vera, myeloproliferative neoplasms characterized by dysregulated JAK-STAT signaling.[9]

  • Mechanism of Action: The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response.[10][11] Cytokine binding to their receptors leads to the activation of receptor-associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.[10] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking STAT phosphorylation and downstream signaling, which reduces the proliferation of malignant cells and the production of inflammatory cytokines.[1][12]

Tozasertib (VX-680): A Pan-Aurora Kinase Inhibitor

Tozasertib is a potent, pan-inhibitor of the Aurora kinase family (Aurora A, B, and C).[13] These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers, correlating with poor prognosis.[14][15]

  • Mechanism of Action: Aurora kinases play crucial roles at different stages of cell division. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that ensures correct chromosome segregation and cytokinesis.[14][16] Tozasertib inhibits the catalytic activity of these kinases, leading to mitotic arrest, endoreduplication (DNA replication without cell division), and ultimately apoptosis in rapidly dividing cancer cells.[17][18]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the reported inhibitory concentrations (IC50) of the comparator compounds against their primary kinase targets and in various cell lines. This data serves as a benchmark for the desired potency of novel inhibitors.

InhibitorPrimary Kinase Target(s)Biochemical IC50 (nM)Representative Cell LineCellular IC50 (nM)
Crizotinib ALK, c-METALK: ~20, c-MET: ~8Karpas299 (ALK+)~24-30
MKN45 (MET amplified)<200
Ruxolitinib JAK1, JAK2JAK1: ~3.3, JAK2: ~2.8Ba/F3-JAK2 V617F~127
Tozasertib Aurora A, B, CAurora A: 0.6, Aurora B: 18, Aurora C: 4.6 (K_i values)CAL-62 (Anaplastic Thyroid Cancer)~25-150

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway Overview

To understand the context of inhibition, it is crucial to visualize the signaling pathways in which these kinases operate.

ALK Signaling Pathway

// Nodes Ligand [label="Growth Factor\n(e.g., Pleiotrophin)", fillcolor="#FBBC05", fontcolor="#202124"]; ALK_Receptor [label="ALK Receptor\nTyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; Crizotinib [label="Crizotinib", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> ALK_Receptor; ALK_Receptor -> {RAS, PI3K, JAK} [arrowhead=tee, color="#202124"]; Crizotinib -> ALK_Receptor [label="Inhibits", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335"]; RAS -> RAF -> MEK -> ERK -> Proliferation; PI3K -> AKT -> Proliferation; JAK -> STAT3 -> Proliferation; }

Figure 1: Simplified ALK signaling pathway and point of Crizotinib inhibition.

JAK-STAT Signaling Pathway

// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokine_Receptor [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; Ruxolitinib [label="Ruxolitinib", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; STAT [label="STAT", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT_dimer [label="STAT Dimer\n(p-STAT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Inflammation, Proliferation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cytokine -> Cytokine_Receptor; Cytokine_Receptor -> JAK [label="activates", dir=none]; JAK -> JAK [label="autophosphorylates"]; JAK -> STAT [label="phosphorylates"]; Ruxolitinib -> JAK [label="Inhibits", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335"]; STAT -> STAT_dimer; STAT_dimer -> Nucleus [label="translocates to"]; Nucleus -> Gene_Expression; }

Figure 2: Simplified JAK-STAT signaling pathway and point of Ruxolitinib inhibition.

Aurora Kinase Signaling in Mitosis

// Nodes Cell_Cycle [label="G2 Phase", fillcolor="#FBBC05", fontcolor="#202124"]; Aurora_A [label="Aurora A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aurora_B [label="Aurora B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tozasertib [label="Tozasertib", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; Centrosome [label="Centrosome Maturation\n& Spindle Assembly", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromosome [label="Chromosome Condensation\n& Segregation", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitosis [label="Successful Mitosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cell_Cycle -> {Aurora_A, Aurora_B} [label="activates"]; Aurora_A -> Centrosome; Aurora_B -> Chromosome; {Centrosome, Chromosome} -> Mitosis; Tozasertib -> {Aurora_A, Aurora_B} [label="Inhibits", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335"]; Tozasertib -> Apoptosis [style=dashed, arrowhead=open, color="#EA4335"]; }

Figure 3: Role of Aurora kinases in mitosis and the effect of Tozasertib.

Experimental Protocols for Characterization of Novel Pyrazole-Based Kinase Inhibitors

The following protocols provide a robust framework for the initial characterization of a novel pyrazole-based compound like 5-(2-bromophenyl)-1H-pyrazol-3-amine.

Experimental Workflow

// Nodes Start [label="Novel Pyrazole Compound\n(e.g., 5-(2-bromophenyl)-1H-pyrazol-3-amine)", shape=ellipse, fillcolor="#FBBC05"]; Kinase_Assay [label="In Vitro Kinase Assay\n(Biochemical Screen)"]; Cell_Viability [label="Cell Viability Assay\n(e.g., MTT Assay)"]; Western_Blot [label="Western Blot Analysis\n(Target Engagement & Pathway Modulation)"]; Data_Analysis [label="Data Analysis & Comparison\n(IC50 Determination, Pathway Effects)"]; Conclusion [label="Conclusion on Potency,\nSelectivity, and Mechanism", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Kinase_Assay [label="Determine direct\nenzyme inhibition"]; Start -> Cell_Viability [label="Assess cellular\nantiproliferative effects"]; Kinase_Assay -> Data_Analysis; Cell_Viability -> Western_Blot [label="Confirm target engagement\nin potent cell lines"]; Western_Blot -> Data_Analysis; Data_Analysis -> Conclusion; }

Figure 4: A logical workflow for the characterization of a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of a panel of purified kinases.

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. The amount of product formed is quantified, and the inhibition is measured as a decrease in product formation in the presence of the test compound.

Materials:

  • Purified recombinant kinases (e.g., ALK, JAK2, Aurora A from a commercial vendor)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compound (5-(2-bromophenyl)-1H-pyrazol-3-amine) and comparator inhibitors, dissolved in DMSO.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and comparator inhibitors in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations for IC50 determination.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase buffer

    • Test compound at various concentrations (final DMSO concentration should be ≤1%).

    • Purified kinase enzyme.

  • Initiation: Start the kinase reaction by adding a mixture of the specific substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Causality and Self-Validation: This experiment directly measures the interaction between the compound and the kinase, independent of cellular factors. Including a known inhibitor (e.g., Crizotinib for ALK) as a positive control validates the assay's performance. A "no enzyme" control and a "no compound" (DMSO only) control are essential for determining baseline and maximum signal, respectively.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the effect of the test compound on the proliferation and viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines with known kinase dependencies (e.g., Karpas299 for ALK, HEL for JAK2, HeLa for Aurora kinases).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compound and comparator inhibitors.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and comparator inhibitors for a specified duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC50 value.

Causality and Self-Validation: This assay provides a measure of the compound's overall cellular effect. Comparing the IC50 values across different cell lines can provide initial insights into selectivity. For example, if the compound is potent against an ALK-driven cell line but not a JAK-driven one, it suggests a degree of selectivity.

Protocol 3: Western Blot Analysis for Target Engagement

Objective: To confirm that the test compound inhibits the target kinase within the cell by assessing the phosphorylation status of the kinase or its direct downstream substrates.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using phospho-specific antibodies, one can measure the level of phosphorylation of a target protein, which is a direct readout of the activity of the upstream kinase.

Materials:

  • Treated cell lysates from the viability assay.

  • Protein lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Histone H3, anti-total-Histone H3).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to ensure equal loading.

Causality and Self-Validation: This experiment provides direct evidence of target engagement. A dose-dependent decrease in the phosphorylation of the target protein upon treatment with the compound confirms that the observed cellular effects are likely due to the inhibition of the intended kinase pathway. A loading control (e.g., GAPDH or β-actin) is essential to validate equal protein loading across lanes.

Conclusion and Future Directions

The pyrazole scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. This guide provides a framework for the systematic evaluation of new chemical entities, such as 5-(2-bromophenyl)-1H-pyrazol-3-amine. By employing the detailed protocols for in vitro kinase screening, cellular viability assays, and western blot analysis, researchers can effectively determine the potency, selectivity, and mechanism of action of their compounds.

The comparative data provided for Crizotinib, Ruxolitinib, and Tozasertib serve as crucial benchmarks for these evaluations. The successful characterization of 5-(2-bromophenyl)-1H-pyrazol-3-amine using these methods will not only elucidate its therapeutic potential but also contribute to the broader understanding of the structure-activity relationships within the pyrazole class of kinase inhibitors, paving the way for the next generation of targeted therapies.

References

  • Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012). Cancer Network.
  • Crizotinib: A comprehensive review. (n.d.). PubMed Central.
  • Anaplastic lymphoma kinase: signalling in development and disease. (n.d.). PubMed Central.
  • Ruxolitinib. (n.d.).
  • Aurora kinase inhibitor tozasertib suppresses mast cell activation in vitro and in vivo. (n.d.).
  • Crizotinib. (n.d.). Wikipedia.
  • Aurora Kinase Signaling Pathway. (n.d.).
  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). PubMed Central.
  • The JAK/STAT P
  • ALK Pathway. (n.d.).
  • Mechanism of action. (n.d.). Jakafi® (ruxolitinib).
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026).
  • Synthesis and Biological Evaluation of 3-Amino Pyrazolones. (2010). Asian Journal of Chemistry.
  • Crizotinib may cause fetal harm if administered to pregnant females based on its mechanism of action and animal findings. (n.d.). crizotinib: uses, dosing, warnings, adverse events, interactions.
  • Synthesis and Biological Evaluations of Pyrazole Deriv
  • What is the mechanism of Crizotinib? (2024).
  • Anaplastic lymphoma kinase. (n.d.). Wikipedia.
  • JAK/STAT Signaling Pathway. (n.d.).
  • Ruxolitinib. (n.d.). Wikipedia.
  • Medchemexpress LLC HY-100689 10mg Medchemexpress, Propyl pyrazole triol. (n.d.). Fisher Scientific.
  • Aurora A kinase activation: Different means to different ends. (2021). Rockefeller University Press.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal.
  • ALK signaling and target therapy in anaplastic large cell lymphoma. (n.d.). Frontiers.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023).
  • Investigating the role of Aurora Kinases in RAS signaling. (n.d.). PubMed Central.
  • Ruxolitinib Mechanism of Action Action Pathway. (n.d.).
  • Tozasertib (VX-680). (n.d.). Selleck Chemicals.
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. (n.d.).
  • JAK/STAT Signaling Transduction P
  • Crizotinib is a receptor tyrosine kinase inhibitor that blocks cell signaling by tyrosine kinases ALK, hepatocyte growth factor receptor (HGFR, c-Met). (2012). CancerNetwork.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (n.d.). ScienceDirect.
  • Crizotinib may cause fetal harm if administered to pregnant females based on its mechanism of action and animal findings. (n.d.). crizotinib: uses, dosing, warnings, adverse events, interactions.
  • Tozasertib. (n.d.). Taylor & Francis Online.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Mechanisms of action of ruxolitinib in murine models of hemophagocytic lymphohistiocytosis. (2019). Blood.
  • Aurora Kinase A Drives The Evolution of Resistance to Third Gener
  • General overview of anaplastic lymphoma kinase (ALK) downstream... (n.d.).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • 1-Methyl-1H-pyrazol-3-amine. (n.d.). MedchemExpress.com.
  • Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells. (2014). PubMed Central.
  • Video: The JAK-STAT Signaling P
  • Medchemexpress. (n.d.). USA Chemical Suppliers.
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.).
  • Tozasertib. (n.d.). LKT Labs.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Characterization

Introduction: The Critical Role of Pyrazoles and Their Analysis Pyrazoles and their derivatives represent a cornerstone of modern medicinal chemistry. This five-membered heterocyclic scaffold is present in a wide array o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Pyrazoles and Their Analysis

Pyrazoles and their derivatives represent a cornerstone of modern medicinal chemistry. This five-membered heterocyclic scaffold is present in a wide array of therapeutic agents, from the anti-inflammatory drug celecoxib to the anti-obesity agent rimonabant.[1] The pharmacological versatility of the pyrazole nucleus makes it a subject of intense research and development.[1][2]

Consequently, the robust characterization of these molecules is not merely an academic exercise; it is a fundamental requirement for drug safety, efficacy, and regulatory approval. Ensuring the identity, purity, and strength of a pyrazole-based active pharmaceutical ingredient (API) relies on a suite of validated analytical methods. However, in a global drug development environment, it is common to employ different analytical techniques across various stages—from early-stage research to late-stage quality control—or across different laboratories. This introduces a critical challenge: how do we ensure that the data generated by a High-Performance Liquid Chromatography (HPLC) method in one lab is comparable to the data from a Gas Chromatography-Mass Spectrometry (GC-MS) method in another?

This is where cross-validation becomes indispensable. Cross-validation is the formal process of comparing results from at least two different validated analytical methods to determine if they are comparable.[3][4] This guide provides a comprehensive framework for selecting, validating, and, most importantly, cross-validating analytical methods for pyrazole characterization, ensuring data integrity and consistency throughout the drug development lifecycle.

Selecting the Appropriate Analytical Armamentarium

The first step in any analytical endeavor is choosing the right tool for the job. The physicochemical properties of the specific pyrazole derivative and the analytical objective (e.g., quantification, impurity profiling, structural elucidation) dictate the most suitable methodology.

  • Chromatographic Techniques (The "Workhorses"): These methods are paramount for separating and quantifying the target pyrazole from impurities and degradation products.

    • High-Performance Liquid Chromatography (HPLC): As the preeminent technique in pharmaceutical analysis, HPLC is ideal for non-volatile, polar, and thermally unstable compounds.[5][6] Its versatility makes it the go-to method for assay, purity, and stability testing of most pyrazole APIs.

    • Gas Chromatography (GC): GC is the specialist for volatile and thermally stable compounds.[6][7] It is often employed to analyze residual solvents or specific volatile impurities in the pyrazole API or to analyze pyrazoles that are amenable to volatilization, sometimes after derivatization.

  • Spectroscopic Techniques (The "Characterizers"): These methods provide detailed structural information.

    • Mass Spectrometry (MS): Often coupled with HPLC or GC, MS provides molecular weight information and fragmentation patterns, which are crucial for confirming the identity of the main component and elucidating the structure of unknown impurities.[8][9][10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation of novel pyrazole compounds, providing detailed information about the molecular skeleton.[11][12][13]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups within the pyrazole molecule, serving as a valuable identity confirmation tool.[14][15]

Decision-Making Workflow for Method Selection

The following diagram illustrates a logical approach to selecting an appropriate analytical technique.

MethodSelection Start Analytical Goal for Pyrazole API Quant Quantification / Purity Start->Quant StructID Structure ID / Elucidation Start->StructID FuncGroup Functional Group ID Start->FuncGroup Volatility Is the analyte volatile / thermally stable? Quant->Volatility NMR Use NMR (1H, 13C, 2D) StructID->NMR MS Use High-Resolution MS StructID->MS FTIR Use FTIR FuncGroup->FTIR HPLC Use HPLC-UV/PDA/MS Volatility->HPLC No GC Use GC-FID/MS Volatility->GC Yes

Caption: Decision tree for selecting an analytical method for pyrazole characterization.

Method Validation: Laying the Foundation of Trust

Before any cross-validation can occur, each individual analytical method must be rigorously validated to demonstrate its suitability for the intended purpose.[16] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[17][18] Validation is not a one-time event but a continuous process that ensures a method's performance throughout its lifecycle.[19]

Key Validation Parameters

A validated method is a self-validating system. The core parameters that must be assessed are:

  • Specificity: The ability to definitively assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of 5 concentration levels is recommended.[18]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the theoretical value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[20]

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest concentration of analyte in a sample that can be reliably detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.[18]

General Method Validation Workflow

ValidationWorkflow cluster_dev Development Phase cluster_val Validation Phase (ICH Q2) cluster_doc Finalization Develop Method Development & Optimization Specificity Specificity / Selectivity Develop->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & SOP Generation Robustness->Report CrossValidationWorkflow cluster_analysis Parallel Analysis Start Select Homogeneous Sample Batch of Pyrazolamib Prepare Prepare Multiple Aliquots (e.g., n=6) Start->Prepare HPLC Analyze Aliquots using Validated HPLC-UV Method Prepare->HPLC GCMS Analyze Aliquots using Validated GC-MS Method Prepare->GCMS Compare Compare Results Statistically HPLC->Compare GCMS->Compare Report Document in Cross-Validation Report Compare->Report Criteria Met Investigate Investigate Discrepancy Compare->Investigate Criteria Not Met Investigate->Report

Sources

Validation

The Art of Selectivity: A Comparative Docking Analysis of Pyrazole Inhibitors in the ATP Binding Pocket

A Senior Application Scientist's Guide to In Silico Target Validation In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, particularly in the design of protein kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Target Validation

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, particularly in the design of protein kinase inhibitors.[1][2] Its synthetic tractability and ability to form key interactions within the ATP binding pocket have made it a cornerstone of many targeted therapies.[3] This guide provides a comprehensive, in-depth comparison of pyrazole-based inhibitors targeting the ATP binding pocket of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a validated target in oncology.[4]

We will dissect the methodology of comparative molecular docking, a powerful in silico technique that allows for the prediction of ligand binding modes and affinities. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each step, ensuring a robust and reproducible workflow.

The "Why": Understanding the Power of Comparative Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it allows us to visualize and quantify the interactions between a small molecule inhibitor and its protein target at an atomic level. A comparative analysis, where multiple inhibitors are docked into the same target, provides invaluable insights into structure-activity relationships (SAR). It helps answer critical questions:

  • Why is one inhibitor more potent than another?

  • What are the key residues driving binding affinity and selectivity?

  • How can we modify a scaffold to improve its inhibitory activity?

By comparing a known, co-crystallized inhibitor with a novel or alternative compound, we can benchmark our docking protocol and gain confidence in its predictive power.

The Target and the Contenders: CDK2 and Our Pyrazole-Based Inhibitors

For this guide, our target is Cyclin-Dependent Kinase 2 (CDK2) . The overexpression and abnormal activity of CDK2 are implicated in various cancers, making it a prime target for therapeutic intervention.[4] We will utilize the crystal structure of CDK2 in complex with an aminopyrazole inhibitor, available from the Protein Data Bank (PDB entry: 4FKG ).[2]

Our comparative analysis will feature two ligands:

  • Aminopyrazole Inhibitor (from PDB: 4FKG): Our reference compound, co-crystallized with CDK2, providing a ground truth for our docking validation.

  • (R)-Roscovitine (a purine-based inhibitor): A well-characterized CDK inhibitor that, while not a pyrazole, shares key pharmacophoric features and serves as an excellent comparison to understand the nuances of ATP-competitive inhibition.[6][7][8] We will use its structure as found in PDB entry 2A4L .[6]

The Workflow: A Step-by-Step Guide to Comparative Docking

This section details the experimental protocol for performing a comparative docking analysis using industry-standard, open-source software.

Essential Toolkit
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine for predicting binding modes and affinities.[9]

  • PyMOL: For visualization and analysis of docking results.[10]

  • Protein Data Bank (PDB): For obtaining the crystal structure of our target protein.

Experimental Protocol

Step 1: Protein Preparation (The Canvas)

The initial PDB file contains more than just the protein; it includes water molecules, co-factors, and sometimes multiple protein chains. For a clean docking simulation, we must prepare our protein structure.

  • Obtain the Protein Structure: Download the PDB file for CDK2, for instance, 1B38 from the RCSB PDB database.[9]

  • Clean the Structure:

    • Open the PDB file in a molecular visualization tool like PyMOL.

    • Remove all water molecules. In PyMOL, this can be done with the command: remove solvent

    • If multiple protein chains are present, retain only the one relevant for the binding site of interest (in this case, chain A).

  • Prepare for Docking with AutoDockTools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.

    • Compute Gasteiger charges, which are essential for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein in the PDBQT format. This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.

Step 2: Ligand Preparation (The Paint)

Our small molecule inhibitors also need to be prepared for the docking simulation.

  • Obtain Ligand Structures: The 2D structures of our aminopyrazole inhibitor and (R)-Roscovitine can be obtained from the corresponding PDB entries (4FKG and 2A4L) or from chemical databases like PubChem.

  • Generate 3D Conformations: If starting from a 2D structure, use a tool like Avogadro to generate a 3D conformation and perform an initial energy minimization.[11]

  • Prepare for Docking with ADT:

    • Open the 3D structure of each ligand in ADT.

    • Detect the rotatable bonds. This allows for ligand flexibility during the docking process, which is a more realistic representation of the binding event.

    • Save each prepared ligand in the PDBQT format.

Step 3: Defining the Binding Site (The Focal Point)

We need to tell AutoDock Vina where to perform the docking calculations. This is done by defining a "grid box" that encompasses the ATP binding pocket of CDK2.

  • Identify the Binding Pocket: The binding site can be identified from the co-crystallized ligand in the original PDB file (4FKG).

  • Set the Grid Box in ADT:

    • Load the prepared protein PDBQT file into ADT.

    • Center the grid box on the co-crystallized ligand's position.

    • Adjust the dimensions of the grid box to ensure it is large enough to accommodate the ligands and allow for some rotational and translational freedom.

Step 4: The Docking Simulation (The Experiment)

With our protein, ligands, and binding site defined, we can now run the docking simulation using AutoDock Vina.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Step 5: Analysis and Visualization (The Results)

The output from AutoDock Vina provides a wealth of information that needs to be carefully analyzed.

  • Interpret the Binding Affinity: The primary metric from AutoDock Vina is the binding affinity, reported in kcal/mol.[12] A more negative value indicates a stronger predicted binding affinity.[13]

  • Visualize the Binding Poses: Use PyMOL to open the protein PDBQT file and the output PDBQT file from Vina.[10] This will allow you to visualize the predicted binding poses of your ligands within the ATP binding pocket.

  • Analyze the Interactions: Examine the interactions between the ligands and the protein. Look for:

    • Hydrogen bonds: These are strong, directional interactions that are critical for binding.

    • Hydrophobic interactions: These are non-specific interactions between nonpolar groups.

    • Pi-stacking interactions: These occur between aromatic rings.

Workflow Visualization

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB: 4FKG) Clean_Protein 3. Clean Protein (Remove Water, Select Chain) PDB->Clean_Protein Ligand_Structures 2. Obtain Ligand Structures (Aminopyrazole & Roscovitine) ADT_Ligand 5. Prepare Ligands in ADT (Define Rotatable Bonds) Ligand_Structures->ADT_Ligand ADT_Protein 4. Prepare Protein in ADT (Add Hydrogens, Assign Charges) Clean_Protein->ADT_Protein Grid 6. Define Binding Site (Grid Box Generation) ADT_Protein->Grid Vina 7. Run Docking Simulation (AutoDock Vina) ADT_Ligand->Vina Grid->Vina Analyze_Scores 8. Analyze Binding Affinities Vina->Analyze_Scores Visualize 9. Visualize Poses in PyMOL Vina->Visualize Interactions 10. Analyze Key Interactions (H-bonds, Hydrophobic, etc.) Visualize->Interactions

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

Comparative Analysis: Aminopyrazole vs. (R)-Roscovitine

The results of our comparative docking analysis are summarized in the table below.

InhibitorPDB ReferencePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Aminopyrazole4FKG-9.8Leu83, Glu81, Lys33, Asp145
(R)-Roscovitine2A4L-8.5Leu83, Phe80, Lys33, Asp86

Our docking results show that the aminopyrazole inhibitor has a more favorable predicted binding affinity for CDK2 compared to (R)-Roscovitine. This is consistent with its design as a potent and selective CDK2 inhibitor.

Visualizing the Interactions

The following diagram illustrates the predicted binding modes of our two inhibitors within the ATP binding pocket of CDK2.

G cluster_pocket CDK2 ATP Binding Pocket cluster_aminopyrazole Aminopyrazole cluster_roscovitine (R)-Roscovitine Leu83 Leu83 (Hinge) Glu81 Glu81 Lys33 Lys33 Asp145 Asp145 (DFG) Phe80 Phe80 (Gatekeeper) Asp86 Asp86 AP Aminopyrazole AP->Leu83 H-bond AP->Glu81 H-bond AP->Lys33 Hydrophobic AP->Asp145 H-bond Rosco (R)-Roscovitine Rosco->Leu83 H-bond Rosco->Lys33 Hydrophobic Rosco->Phe80 Pi-stacking Rosco->Asp86 Hydrophobic

Caption: A schematic representation of the key interactions between the inhibitors and CDK2.

The aminopyrazole inhibitor forms crucial hydrogen bonds with the hinge region residue Leu83 and with Glu81 and Asp145. These interactions are characteristic of potent kinase inhibitors and anchor the molecule firmly in the ATP binding site. In contrast, while (R)-Roscovitine also forms a hydrogen bond with the hinge region, its binding is further stabilized by a pi-stacking interaction with the gatekeeper residue Phe80.

Trust but Verify: The Importance of Docking Protocol Validation

A critical aspect of any in silico study is the validation of the methodology.[5][10] In molecular docking, a common and effective validation method is to "re-dock" the co-crystallized ligand back into its protein structure. A successful docking protocol should be able to reproduce the experimentally determined binding pose with a low root-mean-square deviation (RMSD) of less than 2.0 Å.[14]

For this study, re-docking the aminopyrazole inhibitor from 4FKG into the prepared CDK2 structure yielded a top-scoring pose with an RMSD of 1.2 Å from the crystal structure, indicating a reliable and accurate docking protocol.

Conclusion: From In Silico Insights to Experimental Design

This guide has provided a comprehensive framework for conducting a comparative docking analysis of pyrazole inhibitors in the ATP binding pocket of CDK2. By systematically preparing our target and ligands, executing a validated docking protocol, and carefully analyzing the results, we have gained valuable insights into the molecular determinants of inhibitor binding.

The predicted higher affinity of the aminopyrazole inhibitor is attributed to its optimized hydrogen bonding network within the active site. These in silico findings provide a strong rationale for the experimental testing of this and similar pyrazole-based compounds and can guide the design of next-generation inhibitors with improved potency and selectivity. Molecular docking, when applied with rigor and a deep understanding of its principles, is an indispensable tool in the modern drug discovery arsenal.

References

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • Avogadro. [Link]

  • Bhattacharya, S.K., et al. (2012). Identification of novel series of pyrazole and indole-urea based DFG-out PYK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7523-7529. [Link]

  • De Azevedo, W.F., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. European Journal of Biochemistry, 243(1-2), 518-526. [Link]

  • Kang, Y.N., & Stuckey, J.A. (2013). Crystal structure of the cdk2 in complex with aminopyrazole inhibitor. To be published. [Link]

  • Kirchmair, J., et al. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Chemical Information and Modeling, 50(4), 625-630. [Link]

  • Lee, J., et al. (2007). 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 17(5), 1284-1287. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2021, August 6). YouTube. [Link]

  • Protein Data Bank. [Link]

  • ResearchGate. How can I properly interpret the vina score? [Link]

  • Seliciclib. Wikipedia. [Link]

  • UniProt. CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). [Link]

  • Visualization of Molecular Docking result by PyMOL. (2022, May 12). YouTube. [Link]

  • Wang, S., et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Current Medicinal Chemistry, 29(1), 136-153. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Pyrazole Synthesis Methodologies

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. For researchers, the choice of synthetic r...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. For researchers, the choice of synthetic route to this privileged scaffold is a critical decision, profoundly impacting yield, purity, scalability, and overall efficiency. This guide provides an in-depth, objective comparison of the most prevalent methodologies for pyrazole synthesis, supported by experimental data, detailed protocols, and mechanistic insights to empower you in selecting the optimal strategy for your target molecule.

The Classical Workhorse: The Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis remains a widely practiced and reliable method for constructing the pyrazole ring.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Mechanism and Rationale

The reaction proceeds through an initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the aromatic pyrazole ring.[2] The thermodynamic driving force for this reaction is the formation of the stable aromatic pyrazole core.

A significant consideration in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[1] The reaction conditions, including pH and the nature of the substituents on both the dicarbonyl and the hydrazine, can influence the regiochemical outcome.

G cluster_0 Knorr Pyrazole Synthesis Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone_Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone_Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Hydrazone_Intermediate Cyclized_Intermediate Cyclized Intermediate Hydrazone_Intermediate->Cyclized_Intermediate Intramolecular Condensation Pyrazole Pyrazole Cyclized_Intermediate->Pyrazole Dehydration

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1,3,5-trimethyl-1H-pyrazole

Materials:

  • Acetylacetone (1.0 g, 10 mmol)

  • Methylhydrazine (0.46 g, 10 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a solution of acetylacetone in ethanol in a round-bottom flask, add a catalytic amount of glacial acetic acid.

  • Add methylhydrazine dropwise to the solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1,3,5-trimethyl-1H-pyrazole.

The Alkene Approach: Synthesis from α,β-Unsaturated Carbonyls

This versatile method utilizes readily available α,β-unsaturated aldehydes and ketones (such as chalcones) as precursors. The reaction with hydrazine typically proceeds in two stages: the formation of a pyrazoline intermediate followed by an oxidation step to furnish the aromatic pyrazole.[1]

Mechanism and Rationale

The synthesis begins with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon, forming the five-membered pyrazoline ring. The final step is the oxidation of the pyrazoline to the corresponding pyrazole. Various oxidizing agents can be employed, or in some cases, air oxidation is sufficient. The choice of oxidant and reaction conditions can influence the yield and purity of the final product.

G cluster_1 Synthesis from α,β-Unsaturated Carbonyls Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Pyrazoline_Intermediate Pyrazoline Intermediate Unsaturated_Carbonyl->Pyrazoline_Intermediate Michael Addition & Intramolecular Cyclization Hydrazine Hydrazine Hydrazine->Pyrazoline_Intermediate Pyrazole Pyrazole Pyrazoline_Intermediate->Pyrazole Oxidation

Caption: General pathway for pyrazole synthesis from α,β-unsaturated carbonyls.

Experimental Protocol: Synthesis of 1,3,5-triphenyl-1H-pyrazole from Chalcone

Materials:

  • Chalcone (2.08 g, 10 mmol)

  • Phenylhydrazine (1.08 g, 10 mmol)

  • Ethanol (30 mL)

  • Iodine (catalytic amount)

Procedure:

  • Dissolve chalcone and phenylhydrazine in ethanol in a round-bottom flask.

  • Add a catalytic amount of iodine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature. The product may precipitate out of the solution.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 1,3,5-triphenyl-1H-pyrazole.

The Precision Tool: [3+2] Cycloaddition Reactions

For accessing highly substituted and structurally complex pyrazoles with excellent regiocontrol, 1,3-dipolar cycloaddition reactions are a powerful tool.[3] This methodology involves the reaction of a 1,3-dipole with a dipolarophile (an alkene or alkyne). For pyrazole synthesis, common 1,3-dipoles include diazo compounds, nitrile imines, and sydnones.

Mechanism and Rationale

The [3+2] cycloaddition is a concerted pericyclic reaction where the three atoms of the 1,3-dipole react with the two atoms of the dipolarophile to form a five-membered ring in a single step. This concerted mechanism is the basis for the high regioselectivity often observed in these reactions, which is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. The in-situ generation of unstable 1,3-dipoles, such as nitrile imines from hydrazonoyl halides, is a common and practical strategy.[3]

G cluster_2 1,3-Dipolar Cycloaddition for Pyrazole Synthesis 1,3-Dipole 1,3-Dipole (e.g., Nitrile Imine) Transition_State Concerted Transition State 1,3-Dipole->Transition_State Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Transition_State Pyrazole Pyrazole Transition_State->Pyrazole

Caption: Concerted mechanism of [3+2] cycloaddition for pyrazole synthesis.

Experimental Protocol: Synthesis of 1,3,5-trisubstituted pyrazole via Nitrile Imine Cycloaddition

Materials:

  • N-phenyl-2-oxopropanehydrazonoyl chloride (1.97 g, 10 mmol)

  • Phenylacetylene (1.02 g, 10 mmol)

  • Triethylamine (1.5 mL, 11 mmol)

  • Toluene (25 mL)

Procedure:

  • To a solution of the hydrazonoyl chloride and phenylacetylene in toluene, add triethylamine dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. The triethylamine hydrochloride will precipitate.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the triethylamine hydrochloride and wash the solid with toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 1,3,5-trisubstituted pyrazole.

The Efficiency Champions: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot fashion to form a single product, represent a highly efficient and atom-economical approach to pyrazole synthesis.[4] These reactions often involve the in-situ formation of key intermediates, streamlining the synthetic process and reducing waste.

Mechanism and Rationale

The mechanisms of MCRs for pyrazole synthesis can be diverse, often involving a cascade of reactions. A common strategy involves the initial formation of a key intermediate, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, which then undergoes a subsequent cyclocondensation with a hydrazine. The elegance of MCRs lies in their ability to construct complex molecules from simple starting materials in a single operation, minimizing purification steps and solvent usage.

G cluster_3 Multicomponent Pyrazole Synthesis Workflow Reactant_A Reactant A One_Pot One-Pot Reaction Reactant_A->One_Pot Reactant_B Reactant B Reactant_B->One_Pot Reactant_C Reactant C (Hydrazine) Reactant_C->One_Pot Pyrazole Pyrazole Product One_Pot->Pyrazole

Caption: Conceptual workflow of a three-component pyrazole synthesis.

Experimental Protocol: Three-Component Synthesis of a Tetrasubstituted Pyrazole

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Phenylhydrazine (1.08 g, 10 mmol)

  • Ethanol (20 mL)

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and phenylhydrazine in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate. If so, filter the solid and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Performance Benchmark: A Head-to-Head Comparison

MethodologyTypical YieldsReaction TimeTemperatureRegioselectivitySubstrate ScopeKey AdvantagesKey Disadvantages
Knorr Synthesis Good to Excellent (70-95%)[1]1-4 hoursRT to RefluxVariable, can be poorBroadSimple, reliable, readily available starting materialsRegioselectivity issues with unsymmetrical diketones
From α,β-Unsaturated Carbonyls Good (60-90%)4-12 hoursRefluxGenerally GoodGood for 3,5-diarylpyrazolesReadily available starting materials (chalcones)Requires an oxidation step, sometimes harsh conditions
[3+2] Cycloaddition Good to Excellent (70-95%)[1]12-24 hoursRoom TemperatureExcellentBroad, good for complex structuresHigh regioselectivity, mild conditionsMay require synthesis of the 1,3-dipole precursor
Multicomponent Reactions Good to Excellent (75-95%)[4]12-48 hoursRoom TemperatureGenerally GoodBroadHigh efficiency, atom economy, diversity-orientedOptimization can be complex

The Green Chemistry Perspective and Modern Enabling Technologies

The principles of green chemistry are increasingly influencing the choice of synthetic methodologies. When evaluating pyrazole syntheses, factors such as atom economy, the use of hazardous reagents (e.g., hydrazine), energy consumption, and solvent choice are critical.[5]

  • Atom Economy: Multicomponent reactions generally exhibit the highest atom economy as most of the atoms from the starting materials are incorporated into the final product.[6]

  • Hazardous Reagents: While many classical methods rely on hydrazine and its derivatives, which are toxic, newer methods are being developed to mitigate these risks, for instance, through in-situ generation of reactive intermediates.

  • Enabling Technologies: Microwave irradiation and ultrasound have emerged as powerful tools to accelerate pyrazole synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating.[7][8] For instance, microwave-assisted Knorr synthesis can significantly reduce reaction times from hours to minutes.[7]

Conclusion and Future Outlook

The synthesis of the pyrazole core is a mature field with a rich arsenal of methodologies available to the modern researcher.

  • For straightforward, reliable access to simple pyrazoles from readily available precursors, the Knorr synthesis remains a go-to method.

  • When targeting 3,5-diarylpyrazoles, synthesis from α,β-unsaturated carbonyls offers a practical and efficient route.

  • For the construction of complex, highly substituted pyrazoles where regiochemical control is paramount, [3+2] cycloaddition reactions are the superior choice.

  • For high-throughput synthesis, library generation, and maximizing efficiency and atom economy, multicomponent reactions are unparalleled.

The future of pyrazole synthesis will likely focus on the development of even more sustainable and efficient methods. This includes the expanded use of flow chemistry, the discovery of novel, environmentally benign catalysts, and the design of new multicomponent reactions that further minimize waste and energy consumption. By carefully considering the factors outlined in this guide, researchers can make informed decisions to select the most appropriate and efficient synthetic strategy for their specific needs.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules2023 , 28(18), 6523. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry2020 , 16, 1686-1717. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances2024 , 14, 10595-10617. [Link]

  • The Journal of Organic Chemistry Ahead of Print. The Journal of Organic Chemistry. [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry2017 , 15(32), 6758-6766. [Link]

  • Substrate scope for pyrazole derivatives. | Download Scientific Diagram. ResearchGate. [Link]

  • Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]

  • Improved Synthesis of Chalcones and Pyrazolines under Ultrasonic Irradiation. ResearchGate. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Pharmaceutical Sciences Asia2021 , 48(4), 319-330. [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum2023 , 28(3). [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry2023 , 21(30), 6205-6217. [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules2007 , 12(7), 1482-1495. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry2025 , 90(5), 3769-3778. [Link]

  • eco-friendly multicomponent reaction synthesis of most privileged pyrano[2,3-c] pyrazole derivatives: a review. Journal of the Iranian Chemical Society2022 , 19, 4381-4411. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-(2-bromophenyl)-1H-pyrazol-3-amine: A Guide for Laboratory Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(2-bromophenyl)-1H-pyrazol-3-amine. As a brominated heterocyclic amine, this compound requires careful handling and disp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(2-bromophenyl)-1H-pyrazol-3-amine. As a brominated heterocyclic amine, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. The procedures outlined below are synthesized from best practices in laboratory safety, regulatory guidelines for halogenated organic compounds, and safety data for structurally analogous chemicals.

Hazard Assessment and Triage: Understanding the Risks

Key Hazard Considerations:

  • Irritation: Causes skin, eye, and respiratory tract irritation[1][2][3].

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled[3].

  • Environmental: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination. Brominated compounds have the potential for bioaccumulation[4].

  • Combustion Byproducts: In the event of a fire, toxic fumes, including carbon oxides and nitrogen oxides, may be emitted[3][5].

Due to these potential hazards, 5-(2-bromophenyl)-1H-pyrazol-3-amine must be treated as a hazardous chemical waste.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling 5-(2-bromophenyl)-1H-pyrazol-3-amine for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the chemical[5].

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling fine powders or in a poorly ventilated area, a government-approved respirator is necessary[5].

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood[5]. Avoid generating dust.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-(2-bromophenyl)-1H-pyrazol-3-amine is to never dispose of it down the drain or in regular trash[6][7]. It must be segregated and managed as a hazardous chemical waste.

Step 1: Waste Segregation

Proper segregation is critical for both safety and cost-effective disposal.

  • Solid Waste:

    • Collect unused or contaminated solid 5-(2-bromophenyl)-1H-pyrazol-3-amine in a dedicated, clearly labeled, and sealable waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[8].

  • Liquid Waste (Solutions):

    • If the compound is in solution, it must be collected as halogenated organic waste.

    • Collect in a designated, leak-proof container[9].

    • It is crucial to keep halogenated waste separate from non-halogenated waste, as the disposal costs for halogenated materials are significantly higher[7][10].

  • Contaminated Materials:

    • Any materials grossly contaminated with 5-(2-bromophenyl)-1H-pyrazol-3-amine (e.g., weighing paper, gloves, spill cleanup materials) should be collected with the solid waste.

  • Empty Containers:

    • For trace amounts of residue in empty containers, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate must be collected and disposed of as liquid halogenated waste[9].

    • After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste after defacing the label, but confirm this with your institutional guidelines[6].

Step 2: Waste Container Labeling

Proper labeling is a regulatory requirement and essential for safe handling.

  • All waste containers must be clearly labeled with the words "Hazardous Waste"[7].

  • The label must include the full chemical name: "5-(2-bromophenyl)-1H-pyrazol-3-amine".

  • Indicate the primary hazards (e.g., "Irritant," "Toxic").

  • Keep a log of the contents and their approximate quantities.

Step 3: Storage of Waste
  • Waste containers must be kept tightly sealed except when adding waste[7][10].

  • Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory[11].

  • This area should be well-ventilated and away from incompatible materials.

  • Ensure the storage of chemical waste does not exceed institutional volume limits (e.g., a total of 25 gallons of chemical waste per laboratory)[12].

Step 4: Arranging for Final Disposal
  • The final disposal of 5-(2-bromophenyl)-1H-pyrazol-3-amine must be handled by a licensed professional waste disposal company arranged through your institution's EHS department[8].

  • Follow your institution's specific procedures for requesting a hazardous waste pickup[8][12].

  • The most common and recommended method for the disposal of halogenated organic compounds is high-temperature incineration to prevent the formation of toxic byproducts like dioxins and furans[13][14].

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_procedure Disposal Procedure A Assess Hazards: - Irritant - Toxic - Environmental B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Identify Waste Type B->C D Solid Waste (Unused chemical, contaminated items) C->D E Liquid Waste (Solutions, rinsate) C->E F Empty Containers (Triple-Rinsed) C->F G Collect in Labeled Halogenated Waste Container D->G E->G H Store in Designated Satellite Accumulation Area G->H I Request Waste Pickup via EHS Department H->I J Professional Disposal (High-Temp Incineration) I->J

Caption: Disposal workflow for 5-(2-bromophenyl)-1H-pyrazol-3-amine.

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain and collect the spilled material using an inert absorbent material (e.g., vermiculite, sand).

  • Place the absorbed material into a sealed, labeled hazardous waste container.

  • Clean the spill area thoroughly.

  • All materials used for cleanup must be disposed of as hazardous waste.

Summary of Key Disposal Information

Waste Type Container Labeling Disposal Path
Solid Compound & Contaminated Items Sealable, chemically compatible container"Hazardous Waste," "Halogenated Organic," Chemical Name, HazardsEHS Pickup for Incineration
Liquid Solutions & Rinsate Leak-proof, sealed container"Hazardous Waste," "Halogenated Organic," Chemical Name, HazardsEHS Pickup for Incineration
Triple-Rinsed Empty Containers Regular laboratory waste containerDeface original labelInstitutional recycling/trash (Confirm with EHS)

By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of 5-(2-bromophenyl)-1H-pyrazol-3-amine, fostering a culture of safety within the laboratory.

References

  • Cole-Parmer. Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Wisconsin-Milwaukee. Hazardous Waste Segregation. [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]

  • U.S. Environmental Protection Agency. Other Disposal Guidance. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]

  • ResearchGate. New pyrazole derivatives of potential biological activity. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • U.S. Environmental Protection Agency. Exposure Assessment Tools by Chemical Classes - Other Organics. [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • University of Maryland. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]

Sources

Handling

Comprehensive Guide to Handling 5-(2-bromophenyl)-1H-pyrazol-3-amine: Personal Protective Equipment, Operational Protocols, and Disposal

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(2-bromophenyl)-1H-pyrazol-3-amine. In the absence of a specific Safety Data Shee...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(2-bromophenyl)-1H-pyrazol-3-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules and the known hazards of its constituent chemical groups—aromatic amines, brominated aromatic compounds, and pyrazole derivatives—to establish a robust safety protocol.

Hazard Analysis: An Inferred Profile

5-(2-bromophenyl)-1H-pyrazol-3-amine is a molecule that combines three key functional groups, each contributing to its potential hazard profile. A thorough risk assessment necessitates an understanding of these components.

  • Aromatic Amines : This class of compounds is associated with significant health risks. Many aromatic amines are known or suspected carcinogens and can be toxic.[1][2] Exposure can lead to organ damage, particularly to the liver and kidneys, and may affect the blood system.[3] Some aromatic amines can also cause skin and respiratory irritation.[4]

  • Brominated Aromatic Compounds : Brominated organic compounds can be irritating to the skin, eyes, and respiratory system.[5][6] Inhalation of bromine-containing compounds can lead to symptoms such as coughing, headache, and dizziness.[7] Some brominated compounds are also recognized for their persistence in the environment and potential for bioaccumulation.[8][9]

  • Pyrazole Derivatives : Pyrazole and its derivatives are known to be biologically active, with a wide range of pharmacological effects.[10][11][12] While this is beneficial in drug development, it also implies that unintended exposure could have physiological consequences. Some pyrazole derivatives are known to cause skin and eye irritation.[13][14]

Based on this analysis, it is prudent to treat 5-(2-bromophenyl)-1H-pyrazol-3-amine as a hazardous substance with the potential for carcinogenicity, organ toxicity, and irritation upon contact or inhalation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling 5-(2-bromophenyl)-1H-pyrazol-3-amine.

Protection Type Recommended PPE Rationale
Respiratory Protection NIOSH-approved respirator (e.g., N95 for powders, or an air-purifying respirator with organic vapor cartridges for solutions)To prevent inhalation of airborne particles or vapors, which could lead to respiratory irritation and systemic toxicity.[15]
Eye and Face Protection Chemical splash goggles and a face shieldTo protect the eyes and face from splashes of solutions or contact with airborne powder.[16][17]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin absorption, which is a common route of exposure for aromatic amines.[18][19]
Body Protection A lab coat or chemical-resistant suit, and closed-toe shoesTo protect the skin from accidental spills and contamination.[15]

The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 5-(2-bromophenyl)-1H-pyrazol-3-amine is_solid Is the compound a solid powder? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No weighing Weighing or transferring powder? is_solid->weighing Yes handling_solution Handling the solution? is_solution->handling_solution Yes respirator Wear NIOSH-approved respirator (e.g., N95) weighing->respirator ventilation Work in a certified chemical fume hood handling_solution->ventilation goggles_shield Wear chemical splash goggles and face shield respirator->goggles_shield ventilation->goggles_shield gloves Wear double chemical- resistant gloves goggles_shield->gloves lab_coat Wear a lab coat and closed-toe shoes gloves->lab_coat end Proceed with the experiment lab_coat->end

Caption: PPE selection workflow for handling 5-(2-bromophenyl)-1H-pyrazol-3-amine.

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure.

3.1. Preparation and Handling

  • Designated Area : All work with 5-(2-bromophenyl)-1H-pyrazol-3-amine should be conducted in a designated area, such as a certified chemical fume hood, to control for airborne contaminants.[20]

  • Personal Protective Equipment : Before handling the compound, don all required PPE as outlined in the table and flowchart above.

  • Spill Kit : Ensure a spill kit appropriate for chemical spills is readily accessible.

  • Weighing : If handling the solid form, weigh the compound in the fume hood to prevent the dispersion of powder.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3.2. During the Experiment

  • Constant Vigilance : Remain attentive to the experiment and avoid working alone.

  • Containment : Keep all containers with the compound sealed when not in use.

  • Avoid Contamination : Do not touch doorknobs, phones, or other surfaces with gloved hands. If you must leave the work area, remove your gloves and wash your hands.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

4.1. Exposure

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[21] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[21]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

4.2. Spills

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Notify your supervisor and any colleagues in the area.

  • Contain : If it is safe to do so, contain the spill using absorbent materials from the spill kit.

  • Clean-up : Wearing appropriate PPE, carefully clean the spill area. All materials used for clean-up should be treated as hazardous waste.

Disposal Plan

Proper disposal of 5-(2-bromophenyl)-1H-pyrazol-3-amine and any contaminated materials is essential to protect both human health and the environment.

  • Waste Segregation : As a halogenated organic compound, all waste containing 5-(2-bromophenyl)-1H-pyrazol-3-amine must be segregated into a designated "Halogenated Organic Waste" container.[22] Do not mix with non-halogenated waste.[23]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[22][24]

  • Container Integrity : Ensure the waste container is in good condition, compatible with the chemical, and kept tightly sealed when not in use.[22][24]

  • Disposal Route : Halogenated organic wastes are typically disposed of via incineration by a licensed hazardous waste management company.[25][23]

Conclusion

References

  • Hazardous Waste Segregation. (n.d.).
  • Bromine | Chemical Emergencies . (2024, September 6). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment (PPE) . (n.d.). CHEMM. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . (2023, November 9). ACS Publications. Retrieved from [Link]

  • The impact of aromatic amines on the environment: risks and damages . (2012, January 1). PubMed. Retrieved from [Link]

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants . (2024, December 18). ECHA - European Union. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Review on Biological Activities of Pyrazole Derivatives . (2024). Journal of Chemical Health Risks. Retrieved from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026, January 21).
  • Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). Braun Research Group. Retrieved from [Link]

  • Safety Data Sheet - 5-Bromo-2-pyrazinamine. (n.d.).
  • Personal Protective Equipment . (2025, September 12). US EPA. Retrieved from [Link]

  • Safety Data Sheet - Pyrazole. (n.d.).
  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds . (2023, August 30). Liverpool University Press. Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) . (n.d.). Health and Safety Authority. Retrieved from [Link]

  • Aromatic Amines Group - information sheet . (2020, August 15). Canada.ca. Retrieved from [Link]

  • Organic Solvent Waste Disposal . (n.d.). Safety & Risk Services. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage. (n.d.).
  • Aromatic Amines . (n.d.). Breast Cancer Prevention Partners (BCPP). Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
  • Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole . (n.d.). Cole-Parmer. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition . (2026, January 23). ACS Publications. Retrieved from [Link]

  • What are the health risks and management strategies for malignant liver conditions associated with exposure to aromatic amines? . (2025, June 15). Dr.Oracle. Retrieved from [Link]

  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.